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  • Product: Methyl 4-amino-3-chloro-2-hydroxybenzoate
  • CAS: 1154415-33-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 4-amino-3-chloro-2-hydroxybenzoate

An In-depth Technical Guide to Methyl 4-amino-3-chloro-2-hydroxybenzoate This guide provides a comprehensive technical overview of Methyl 4-amino-3-chloro-2-hydroxybenzoate, a substituted aromatic compound with significa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 4-amino-3-chloro-2-hydroxybenzoate

This guide provides a comprehensive technical overview of Methyl 4-amino-3-chloro-2-hydroxybenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical structure, physicochemical properties, synthetic routes, and potential applications, with a focus on the causal reasoning behind experimental and analytical methodologies.

Introduction and Strategic Importance

Methyl 4-amino-3-chloro-2-hydroxybenzoate is a multi-functionalized aromatic ester. Its structure is characterized by a benzene ring substituted with four distinct functional groups: an amino (-NH₂), a chloro (-Cl), a hydroxyl (-OH), and a methyl ester (-COOCH₃). This unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, methyl ester) groups imparts a specific reactivity profile, making it a valuable intermediate for synthesizing more complex molecules.

The strategic placement of these groups allows for selective chemical modifications, a highly desirable trait in drug discovery. For instance, the amino group serves as a nucleophilic handle for amide bond formation, while the hydroxyl group can be targeted for etherification. The chloro-substituent modulates the electronic properties of the ring and can be a site for cross-coupling reactions. This multi-faceted reactivity positions the compound as a key starting material for creating libraries of novel compounds for biological screening. Recent research into related 4-amino-3-chloro benzoate ester derivatives has highlighted their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology[1].

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to its application. The following table summarizes its key chemical identifiers.

IdentifierValueSource
IUPAC Name methyl 4-amino-3-chloro-2-hydroxybenzoate[2]
CAS Number 1154415-33-4[2][3]
Molecular Formula C₈H₈ClNO₃[3][4]
Molecular Weight 201.61 g/mol [3][5]
Canonical SMILES COC(=O)C1=C(C(=C(C=C1)N)Cl)O[3][4]
InChI InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3[4]
InChIKey BDSLMUXDNFHBIQ-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a compound dictate its handling, purification, and analytical characterization.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from available data and computational predictions.

PropertyValue / DescriptionSource / Rationale
Appearance Likely a solid, such as a white to pale yellow or brown crystalline powder.Based on analogous compounds like Methyl 4-amino-3-hydroxybenzoate.[6][7]
XlogP (Predicted) 1.9A measure of lipophilicity, predicted by computational models.[4]
Stability Expected to be stable under standard laboratory conditions. Incompatible with strong oxidizing agents, strong acids, and bases.General stability for similar aromatic esters.[7][8]
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and chloroform.Based on the properties of similar substituted benzoates.[8]
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The following data are predicted based on the known effects of the compound's functional groups.

TechniquePredicted Observations
¹H NMR - -OCH₃ protons: A singlet around δ 3.8-3.9 ppm. - -NH₂ protons: A broad singlet, chemical shift can vary. - -OH proton: A broad singlet, chemical shift can vary. - Aromatic protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm), showing coupling to each other.
¹³C NMR - -OCH₃ carbon: A signal around δ 50-55 ppm. - Aromatic carbons: Multiple signals between δ 110-160 ppm. - Carbonyl carbon (-C=O): A signal around δ 165-170 ppm.
IR Spectroscopy - O-H stretch: Broad band ~3300-3500 cm⁻¹. - N-H stretch: Two bands (symmetric and asymmetric) ~3300-3500 cm⁻¹. - C=O stretch (ester): Strong, sharp band ~1680-1710 cm⁻¹. - C-O stretch: Band ~1200-1300 cm⁻¹. - C-Cl stretch: Band ~700-800 cm⁻¹.
Mass Spectrometry - [M]+: Expected molecular ion peak at m/z ≈ 201.02. - [M+H]+: Expected at m/z ≈ 202.03. - Isotope Pattern: Presence of a peak at [M+2] with ~1/3 the intensity of the [M]+ peak, characteristic of a single chlorine atom.

Synthesis and Purification Protocol

Proposed Synthetic Pathway: Fischer Esterification

The most direct approach involves the acid-catalyzed esterification of 4-amino-3-chloro-2-hydroxybenzoic acid with methanol. This classic reaction is reliable and uses common laboratory reagents. The rationale is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

G cluster_0 Synthesis Workflow Start 4-amino-3-chloro- 2-hydroxybenzoic acid Reaction Reaction Vessel (Reflux, 4-6h) Start->Reaction Reactant Methanol (Solvent/Reagent) Reactant->Reaction Catalyst H₂SO₄ (Catalyst) Catalyst->Reaction Workup Work-up (Neutralization & Extraction) Reaction->Workup Cool to RT Purify Purification (Column Chromatography) Workup->Purify Crude Product Product Methyl 4-amino-3-chloro- 2-hydroxybenzoate Purify->Product Pure Product

Caption: Proposed workflow for the synthesis of Methyl 4-amino-3-chloro-2-hydroxybenzoate.

Step-by-Step Experimental Protocol

Objective: To synthesize Methyl 4-amino-3-chloro-2-hydroxybenzoate via Fischer esterification.

Materials:

  • 4-amino-3-chloro-2-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (20-30 mL per gram of starting material)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-chloro-2-hydroxybenzoic acid and anhydrous methanol. Stir until the solid is suspended.

  • Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the stirring suspension. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The choice of reflux ensures the reaction proceeds at a reasonable rate without evaporating the methanol.

  • Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing an excess of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. This step is critical to stop the reaction and enable extraction.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with the aqueous layer.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired ester from any unreacted starting material or byproducts. The polarity of the eluent is chosen to ensure the product moves off the column at a reasonable rate (Rf ~0.3-0.4).

Potential Applications in Drug Development

The structural motifs within Methyl 4-amino-3-chloro-2-hydroxybenzoate make it a highly attractive scaffold for medicinal chemistry.

Intermediate for Targeted Therapies

As demonstrated by related compounds, this molecule is a precursor for synthesizing kinase inhibitors[1]. The 4-amino-3-chloro-benzoate core can be elaborated to mimic the hinge-binding motifs of ATP-competitive inhibitors.

G cluster_1 Drug Discovery Workflow Start Methyl 4-amino-3-chloro- 2-hydroxybenzoate Step1 Amide Coupling (at Amino Group) Start->Step1 Step2 Ester Hydrolysis/ Amidation Step1->Step2 Step3 Further Functionalization Step2->Step3 Library Compound Library Step3->Library Screening Biological Screening (e.g., EGFR Kinase Assay) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Role of the title compound as a scaffold in a typical drug discovery process.

Rationale for Versatility
  • Amino Group: Acts as a key pharmacophoric feature (hydrogen bond donor) and a synthetic handle for building out molecular complexity via acylation or sulfonylation.

  • Hydroxyl Group: Can serve as a hydrogen bond donor/acceptor and a point for ether linkage to introduce solubilizing groups or other pharmacophoric elements.

  • Chloro Group: Occupies a specific pocket in a target protein, potentially increasing binding affinity. It also modifies the pKa of the adjacent amino group.

  • Ester Group: Can be maintained as part of a final compound or serve as a pro-drug moiety. It can also be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further diversification.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified with several hazards.

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard CodeSource
Acute Toxicity 4 (Oral, Dermal, Inhalation)WarningH302 + H312 + H332[2]
Skin Irritation 2WarningH315[2]
Eye Irritation 2AWarningH319[2]
STOT SE 3WarningH336[2]

(STOT SE: Specific target organ toxicity — single exposure)

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not discharge into the environment.

Conclusion

Methyl 4-amino-3-chloro-2-hydroxybenzoate is more than a simple chemical; it is a strategically designed building block with significant potential for accelerating research in drug discovery and materials science. Its multifunctional nature provides a rich platform for chemical exploration. By understanding its synthesis, properties, and reactivity, researchers can effectively leverage this versatile intermediate to construct novel molecules with tailored functions, paving the way for new therapeutic agents and advanced materials.

References

  • methyl 4-amino-3-chloro-2-hydroxybenzoate — Chemical Substance Information - NextSDS . NextSDS. [Link]

  • methyl 4-amino-3-chloro-2-hydroxybenzoate | 1154415-33-4 | C8H8ClNO3 | Appchem . Appchem. [Link]

  • Methyl 4-amino-3-chloro-2-hydroxybenzoate (C8H8ClNO3) - PubChemLite . PubChemLite. [Link]

  • General experimental procedures and spectral data for compounds . The Royal Society of Chemistry. [Link]

  • Methyl 4-amino-2-hydroxybenzoate - High Purity Medicine Grade at Best Price . IndiaMART. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed . PubMed. [Link]

  • Methyl 3-amino-4-hydroxybenzoate - NIST WebBook . NIST. [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 . Doc Brown's Chemistry. [Link]

  • Methyl 4-hydroxybenzoate (C8 H8 O3) - BMRB . BMRB. [Link]

  • IR-spectrum of the product 4-hydroxybenzoic acid. - ResearchGate . ResearchGate. [Link]

  • METHYL 2-HYDROXYBENZOATE - Ataman Kimya . Ataman Kimya. [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 . Doc Brown's Chemistry. [Link]

  • Methyl 3-amino-4-hydroxybenzoate: A Key Building Block for Chemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). - ResearchGate . ResearchGate. [Link]

  • Methylparaben - Wikipedia . Wikipedia. [Link]

  • Physical Characteristics of Cilostazol–Hydroxybenzoic Acid Cocrystals Prepared Using a Spray Drying Method - MDPI . MDPI. [Link]

Sources

Exploratory

Mechanism of action of Methyl 4-amino-3-chloro-2-hydroxybenzoate in biological systems

Mechanism of Action of Methyl 4-Amino-3-Chloro-2-Hydroxybenzoate-Derived Scaffolds in Biological Systems: Targeting Bacterial DNA Gyrase Executive Summary Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS 1154415-33-4) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of Methyl 4-Amino-3-Chloro-2-Hydroxybenzoate-Derived Scaffolds in Biological Systems: Targeting Bacterial DNA Gyrase

Executive Summary

Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS 1154415-33-4) is a highly specialized chemical intermediate[1][2]. While it does not function as a standalone therapeutic agent, its biological significance is fully realized when it is utilized as a core pharmacophoric building block in the synthesis of cystobactamids —a novel class of broad-spectrum natural and synthetic antibiotics[3][4]. By incorporating this substituted p-aminobenzoic acid derivative into hexapeptide or tripeptide backbones, researchers have developed potent inhibitors of bacterial DNA gyrase (Topoisomerase IIA)[5]. This whitepaper details the structural biology, mechanism of action, downstream cellular signatures, and the experimental methodologies used to validate the biological activity of these scaffolds.

Pharmacophoric Role & Structural Biology

The cystobactamid antibiotic class is comprised of multiple p-aminobenzoic acid motifs connected via amide linkages[6]. The incorporation of the 4-amino-3-chloro-2-hydroxybenzoate moiety provides critical hydrogen-bonding and steric properties necessary for target engagement[4].

Unlike traditional fluoroquinolones, which intercalate into the DNA at the cleavage site, the cystobactamid scaffold employs DNA minor-groove binding without significant intercalation[3][4]. The 3-chloro and 2-hydroxy substitutions on the benzoate ring optimize the dihedral angles of the peptide backbone, locking the molecule into a bioactive anti conformation[6]. This rigid conformation allows the scaffold to simultaneously engage the DNA minor groove and the GyrA subunit of the bacterial topoisomerase, achieving high affinity and overcoming existing fluoroquinolone resistance mechanisms[7][8].

Core Mechanism of Action: DNA Gyrase Poisoning

In biological systems, scaffolds containing the methyl 4-amino-3-chloro-2-hydroxybenzoate derivative act as type II topoisomerase poisons [7][8].

During normal bacterial DNA replication, DNA gyrase introduces negative supercoils into DNA to relieve topological strain. It does this by creating a transient double-strand break (the cleavage complex), passing another DNA segment through the break, and resealing it. When the cystobactamid scaffold binds to the GyrA-DNA interface, it stabilizes this transient cleavage complex[8].

By trapping the enzyme in its cleaved state, the scaffold prevents the resealing of the DNA backbone. This halts the replication fork, leading to catastrophic double-strand breaks and rapid bacterial cell death[5][9].

MoA A Bacterial DNA & Gyrase C Minor Groove Binding & GyrA Interaction A->C B Methyl 4-amino-3-chloro- 2-hydroxybenzoate Pharmacophore B->C Binds D Cleavage Complex Stabilization C->D Poisons Enzyme E Inhibition of DNA Supercoiling D->E Halts Replication F Bacterial Cell Death E->F

Figure 1: Mechanism of DNA Gyrase poisoning by 4-amino-3-chloro-2-hydroxybenzoate scaffolds.

Downstream Cellular Signatures: Transcriptomics & Metabolomics

Inhibiting a complex target like DNA gyrase at different binding sites triggers distinct cellular consequences. Recent multi-omics profiling in Pseudomonas aeruginosa has demonstrated that cystobactamid-class inhibitors induce a unique molecular signature compared to established GyrA-binding fluoroquinolones and GyrB-binding aminocoumarins[7][8].

  • Transcriptomic Shifts (Pyocin Induction): Exposure to the scaffold triggers a massive (up to 212-fold) upregulation of autolysis-triggering pyocins[7]. This is a direct stress response to the stabilization of the DNA cleavage complex, which ultimately correlates with extracellular DNA (eDNA) release and biofilm disruption[8].

  • Metabolomic Shifts (Glucose Catabolism): Unlike aminocoumarins, which heavily downregulate phenazine and rhamnolipid virulence factors, cystobactamid derivatives specifically drive a profound downregulation of glucose catabolism pathways[7][8]. This metabolic collapse is a highly specific intraclass variance unique to this scaffold.

CellularResponse Gyr Gyrase Inhibition (Cystobactamid Class) Trx Transcriptomic Shifts Gyr->Trx Met Metabolomic Shifts Gyr->Met Pyo Upregulation of Pyocins (Autolysis) Trx->Pyo Glu Downregulation of Glucose Catabolism Met->Glu eDNA eDNA Release Pyo->eDNA

Figure 2: Multi-omic cellular response pathways induced by cystobactamid-class gyrase inhibition.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the biological activity of synthesized derivatives containing the methyl 4-amino-3-chloro-2-hydroxybenzoate motif, the following standardized workflows must be employed.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Causality Check: Relaxed pBR322 plasmid DNA is utilized rather than supercoiled templates to specifically isolate the supercoiling activity of DNA gyrase, preventing confounding topoisomerase relaxation effects.

  • Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 DNA to the mixture.

  • Enzyme & Inhibitor: Introduce 1 U of E. coli DNA gyrase. Titrate the synthesized scaffold (dissolved in DMSO) across a concentration gradient (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow ATP-dependent supercoiling.

  • Termination & Electrophoresis: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS. Separate the topological DNA forms on a 1% agarose gel (run at 2 V/cm for 14 hours).

  • Quantification: Stain with ethidium bromide (0.5 µg/mL) and quantify the disappearance of the relaxed DNA band using densitometry to calculate the IC₅₀.

Workflow S1 1. Prepare Relaxed pBR322 DNA S2 2. Add E. coli DNA Gyrase S1->S2 S3 3. Titrate Inhibitor (Scaffold) S2->S3 S4 4. Add ATP & Incubate (37°C) S3->S4 S5 5. Gel Electrophoresis & EtBr Staining S4->S5 S6 6. Quantify IC50 S5->S6

Figure 3: Step-by-step experimental workflow for the Gyrase Supercoiling Assay.

Protocol B: Transcriptomic Profiling for MoA Validation

Causality Check: RNA sequencing is performed at subinhibitory concentrations (0.5× MIC) to capture the primary adaptive response rather than secondary cell death artifacts, ensuring the transcriptomic signature reflects direct target engagement[7][8].

  • Culture Preparation: Grow P. aeruginosa PA14 in Mueller-Hinton broth to an OD₆₀₀ of 0.5 (mid-log phase).

  • Perturbation: Treat the culture with the scaffold at 0.5× MIC for exactly 60 minutes.

  • RNA Extraction: Rapidly quench the metabolism using RNAprotect Bacteria Reagent. Extract total RNA using a column-based purification kit with on-column DNase I digestion.

  • Sequencing & Analysis: Deplete rRNA, prepare cDNA libraries, and sequence using Illumina NovaSeq. Map reads to the PA14 reference genome and calculate log₂ fold changes (logFC) using DESeq2 to identify pyocin upregulation.

Quantitative Data Summaries

The following table summarizes the comparative biological activity and cellular signatures of cystobactamid derivatives (utilizing the substituted benzoate pharmacophore) against traditional gyrase inhibitors[4][7][8].

Inhibitor ClassRepresentative CompoundPrimary Target SiteE. coli Gyrase IC₅₀ (µM)P. aeruginosa Pyocin Induction (logFC)Dominant Metabolic Shift
Cystobactamids Cystobactamid 507 analogGyrA / Minor Groove0.2 - 0.8+5.1 to +7.7Downregulation of Glucose Catabolism
Fluoroquinolones CiprofloxacinGyrA / Cleavage Site0.1 - 0.5+4.2 to +6.5Accumulation of TCA Cycle Intermediates
Aminocoumarins NovobiocinGyrB / ATP Binding0.5 - 2.0+2.8 to +4.0Downregulation of Phenazines

Data synthesized from established multi-omics and supercoiling inhibition assays[4][7][8].

References

  • Elgaher, W. A. M., Hamed, M. M., Baumann, S., Herrmann, J., Siebenbürger, L., Krull, J., Cirnski, K., Kirschning, A., Brönstrup, M., Müller, R., & Hartmann, R. W. (2020). Cystobactamid 507: Concise Synthesis, Mode of Action, and Optimization toward More Potent Antibiotics. Chemistry – A European Journal, 26(32), 7219-7225.[Link]

  • Franke, R., Overwin, H., Häussler, S., & Brönstrup, M. (2021). Targeting Bacterial Gyrase with Cystobactamid, Fluoroquinolone, and Aminocoumarin Antibiotics Induces Distinct Molecular Signatures in Pseudomonas aeruginosa. mSystems, 6(4), e00610-21.[Link]

  • Baumann, S., Herrmann, J., Raju, R., Steinmetz, H., Mohr, K. I., Hüttel, S., Harmrolfs, K., Stadler, M., & Müller, R. (2014). Cystobactamids: Myxobacterial Topoisomerase Inhibitors Exhibiting Potent Antibacterial Activity. Angewandte Chemie International Edition, 53(52), 14605-14609.[Link]

Sources

Foundational

Technical Whitepaper: Solubility Profile of Methyl 4-amino-3-chloro-2-hydroxybenzoate in Organic Solvents

Executive Summary & Core Rationale Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS RN: 1154415-33-4)[1], also referred to in literature as methyl 4-amino-3-chlorosalicylate[2], is a highly functionalized aromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS RN: 1154415-33-4)[1], also referred to in literature as methyl 4-amino-3-chlorosalicylate[2], is a highly functionalized aromatic building block. It is frequently utilized in the synthesis of advanced pharmaceutical intermediates, including novel antibiotic scaffolds targeting bacterial RNA polymerases[3].

Understanding the thermodynamic solubility profile of this compound in various organic solvents is a critical prerequisite for drug development professionals. Accurate solubility data dictates the optimization of reaction conditions, the design of scalable crystallization processes, and the formulation of active pharmaceutical ingredients (APIs). This whitepaper deconstructs the physicochemical properties of the molecule and provides a self-validating methodological framework for determining its solubility matrix.

Structural Deconstruction and Solvation Thermodynamics

To accurately predict and understand the solubility of Methyl 4-amino-3-chloro-2-hydroxybenzoate, we must analyze its structural microenvironment and how its functional groups influence crystal lattice energy and solvent interactions:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester at the 1-position engage in a strong intramolecular hydrogen bond—the classic salicylate motif. This interaction internalizes a significant portion of the molecule's polarity, reducing its reliance on external hydrogen-bond donors and enhancing its solubility in moderately non-polar to polar aprotic solvents.

  • Steric and Electronic Disruption by Chlorine: The insertion of the highly electronegative and bulky chlorine atom at the 3-position creates steric crowding between the 2-hydroxyl and 4-amino groups. This structural frustration disrupts the planarity of the crystal lattice, lowering the lattice energy compared to non-chlorinated analogs. Consequently, the thermodynamic energy penalty for dissolution is reduced, leading to higher overall solubility in organic media.

  • Amine Hydrogen-Bond Donation: The primary amine at the 4-position acts as a potent hydrogen-bond donor, making the molecule highly susceptible to solvation by polar aprotic solvents (e.g., DMSO, DMF) that act as strong hydrogen-bond acceptors[3].

Hansen Solubility Parameters (HSP) Estimation

Using group contribution methods derived from the Hansen Solubility framework[4], we can estimate the cohesive energy parameters of the compound. The total solubility parameter ( δt​ ) is a function of dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces.

Table 1: Estimated Hansen Solubility Parameters (HSP) for Methyl 4-amino-3-chloro-2-hydroxybenzoate

ParameterSymbolEstimated Value (MPa^0.5)Structural Contribution Source
Dispersion δd​ 18.5 – 19.5Aromatic ring π -system, heavy Chlorine atom
Polarity δp​ 7.0 – 8.5Ester dipole, Amino group, Carbon-Chlorine bond
Hydrogen Bonding δh​ 9.0 – 10.5Hydroxyl (partially internalized), Primary Amino group
Total Solubility δt​ ~22.5 Calculated via δd2​+δp2​+δh2​​

Predicted Solubility Matrix

Based on the HSP estimations and structural analysis, the solubility profile across standard organic solvent classes is defined below.

Table 2: Solubility Profile Matrix in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilitySolvation Mechanism & Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Solvents act as strong H-bond acceptors for the 4-amino group while easily accommodating the polarizable aromatic core.
Polar Protic Methanol, EthanolHigh (30 - 100 mg/mL)Favorable H-bond donation and acceptance; however, competitive solvent-solvent H-bonding slightly limits capacity compared to aprotics.
Halogenated Dichloromethane (DCM)Moderate (10 - 30 mg/mL)High polarizability of DCM matches the dispersion forces ( δd​ ) of the chlorinated aromatic ring.
Esters & Ketones Ethyl Acetate, AcetoneModerate to High Excellent HSP match for the ester functionality; disrupts lattice without requiring H-bond donation.
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Inability to break the strong intermolecular H-bonding networks formed by the 4-amino group in the solid state.

Experimental Methodology: Thermodynamic Solubility Protocol

Standard kinetic solubility assays (e.g., solvent-shift or nephelometry) are prone to supersaturation artifacts and solvent-induced polymorphic transformations. To obtain true equilibrium data for drug development, a rigorous Isothermal Shake-Flask Method coupled with HPLC-UV must be employed.

Step-by-Step Self-Validating Protocol
  • Solid Dispensing: Accurately weigh an excess amount of Methyl 4-amino-3-chloro-2-hydroxybenzoate (approx. 50-100 mg) into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced photodegradation of the chlorinated aromatic system.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal immediately with a PTFE-lined crimp cap. Causality: PTFE prevents solvent evaporation and leaching, which would artificially inflate concentration readings and introduce impurities.

  • Thermodynamic Equilibration: Place the vials in an orbital shaker incubator at a precisely controlled temperature (e.g., 25.0 ± 0.1 °C). Agitate at 300 RPM. Causality: Agitation maximizes the solid-liquid interfacial area, accelerating the dissolution rate, but strict temperature control is paramount as solubility is an exponentially temperature-dependent thermodynamic property.

  • Self-Validation Sampling (24h vs. 48h): To ensure true equilibrium is reached and to rule out supersaturation, sample the suspension at 24 hours and 48 hours. Validation Rule: If the concentration variance between the two time points is <2%, equilibrium is mathematically confirmed.

  • Phase Separation via Isothermal Centrifugation: Centrifuge the vials at 10,000 RPM for 15 minutes at the exact equilibration temperature (25 °C). Causality:Do not use syringe filtration for volatile organic solvents (like DCM or Acetone). Filtration causes pressure drops and localized evaporation on the filter membrane, leading to immediate precipitation and falsely low solubility readings. Isothermal centrifugation preserves the equilibrium state perfectly.

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant and dilute it immediately in the HPLC mobile phase. Causality: Immediate dilution arrests any potential precipitation caused by ambient temperature fluctuations during transfer.

  • Quantification: Analyze via HPLC-UV at the compound's λmax​ against a multipoint calibration curve to determine precise solubility limits.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Equilibration cluster_1 Phase 2: Separation & Analysis A Solid API Addition C Isothermal Agitation A->C B Solvent Dispensing B->C D Isothermal Centrifugation C->D 24h & 48h Sampling E Supernatant Extraction D->E F HPLC-UV Quantification E->F

Figure 1: Self-validating thermodynamic solubility workflow utilizing isothermal centrifugation.

References

  • Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV Source: Saarland University (uni-saarland.de) URL:[Link][3]

  • Catalyst-Controlled, Site-Selective Halogenation Using Flavin-Dependent Halogenases Source: The University of Chicago (uchicago.edu) URL:[Link][2]

  • Methyl 4-amino-3-chloro-2-hydroxybenzoate — Chemical Substance Information Source: NextSDS URL:[Link][1]

  • Hansen Solubility Parameters: A User's Handbook (Second Edition) Source: Charles M. Hansen / CRC Press (kinampark.com) URL:[Link][4]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) Directives, Synthesis, and Handling Protocols for Methyl 4-amino-3-chloro-2-hydroxybenzoate

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Scope: Physicochemical profiling, self-validating synthesis protocols, and mechanistic hazard mitigation. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Scope: Physicochemical profiling, self-validating synthesis protocols, and mechanistic hazard mitigation.

Executive Summary

Methyl 4-amino-3-chloro-2-hydroxybenzoate is a highly functionalized aromatic intermediate pivotal in modern pharmaceutical synthesis. It serves as a foundational building block in the design of1[1]. Due to its dense array of electron-donating and withdrawing groups, the compound exhibits specific reactivity profiles that dictate strict handling, synthesis, and storage parameters. This guide provides an authoritative framework for safely managing and scaling this compound.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of Methyl 4-amino-3-chloro-2-hydroxybenzoate is critical for predicting its behavior during scale-up and storage. The presence of both amino and hydroxyl groups strongly activates the benzene ring, making it highly susceptible to electrophilic attack and photo-oxidation.

Table 1: Quantitative Physicochemical Data & Handling Impact

PropertyValueCausality / Impact on Handling
CAS Number 2[2]Primary identifier for SDS tracking and regulatory compliance.
Molecular Formula C8H8ClNO3[2]Halogenated aromatic nature dictates disposal strictly via halogenated chemical waste streams.
Molecular Weight 201.61 g/mol [2]Essential for precise stoichiometric calculations during scale-up and yield determination.
Structural Features Amino, Chloro, HydroxylThe synergistic electron-donating effects of the heteroatoms make the compound prone to radical-mediated degradation.

Step-by-Step Synthesis & Isolation Protocol

The following protocol details the regioselective chlorination of methyl 4-amino-2-hydroxybenzoate. Note: This is a self-validating system. Do not proceed to subsequent steps unless the validation gate criteria are met.

Step 1: Substrate Dissolution

  • Action: Dissolve 1 g (6 mmol) of methyl 4-amino-2-hydroxybenzoate in 20 mL of anhydrous N,N-Dimethylformamide (DMF)[1].

  • Causality: DMF is a polar aprotic solvent. It stabilizes the transition state of the upcoming electrophilic aromatic substitution and ensures homogeneous distribution of the substrate, preventing localized concentration spikes.

  • Validation Gate: Visually confirm complete dissolution. The solution must be entirely transparent before proceeding.

Step 2: Regioselective Chlorination

  • Action: Prepare a solution of 801 mg (6 mmol) N-chlorosuccinimide (NCS) in 5 mL DMF. Add this dropwise to the stirring substrate solution[1].

  • Causality: NCS is explicitly chosen over elemental chlorine gas because it provides a controlled, mild release of electrophilic chlorine (Cl+). The dropwise addition prevents thermal runaway and suppresses over-chlorination (e.g., di-chlorination) on the highly activated ring.

  • Validation Gate: Monitor internal temperature. Ensure it does not exceed 30°C during the addition phase.

Step 3: Reaction Incubation

  • Action: Stir the reaction mixture at 40 °C overnight[1].

  • Causality: Mild heating provides the necessary activation energy to drive the substitution at the sterically hindered 3-position (sandwiched between the hydroxyl and amino groups).

  • Validation Gate: Perform TLC or LC-MS analysis. Confirm >95% consumption of the starting material before initiating the quench.

Step 4: Solvent Removal & Quenching

  • Action: Remove the DMF solvent in vacuo. Dilute the resulting residue with 50 mL of deionized water[1].

  • Causality: Removing DMF prior to aqueous workup prevents the formation of intractable emulsions and maximizes the thermodynamic driving force for the subsequent precipitation step.

Step 5: Neutralization & Isolation

  • Action: Basify the aqueous mixture using a saturated aqueous solution of Sodium Carbonate (Na2CO3)[1].

  • Causality: The chlorination process generates HCl as a byproduct, which protonates the primary amine and renders the product water-soluble. Basification neutralizes the salt, forcing the free base to precipitate out of the aqueous phase.

  • Validation Gate: Check the solution pH with indicator paper. It must register as mildly basic (pH 8-9) before filtering the precipitate.

SynthesisWorkflow SM Methyl 4-amino-2-hydroxybenzoate (1 g, 6 mmol) Solvent Dissolve in DMF (20 mL) Polar Aprotic Stabilization SM->Solvent Reagent Add NCS (801 mg, 6 mmol) in DMF (5 mL) Dropwise Solvent->Reagent React Stir at 40°C Overnight Regioselective Chlorination Reagent->React Electrophilic Substitution Workup Remove Solvent in vacuo Dilute with Water (50 mL) React->Workup Vacuum Distillation Basify Basify with sat. Na2CO3 Neutralize HCl Byproduct Workup->Basify pH Adjustment Product Methyl 4-amino-3-chloro- 2-hydroxybenzoate Basify->Product Isolation

Workflow for the regioselective synthesis of Methyl 4-amino-3-chloro-2-hydroxybenzoate.

Toxicological Profile & SDS Core Directives

As a halogenated aniline/benzoate derivative,3 requires strict adherence to institutional safety protocols[3].

GHS Hazard Classifications:

  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2A).

  • H335: May cause respiratory irritation (Category 3).

Self-Validating Handling Protocol:

  • Engineering Controls: Handle exclusively within a certified chemical fume hood.

    • Validation Gate: Verify the digital monitor displays a face velocity of ≥ 100 feet per minute (fpm) before unsealing the container.

  • PPE Selection: Wear nitrile gloves (minimum 5 mil thickness), chemical splash goggles, and a standard lab coat.

    • Causality: Halogenated aromatics can permeate thin latex. Nitrile provides superior chemical resistance to both the target compound and residual organic solvents.

  • Spill Response: In the event of a spill, sweep up the solid using an inert absorbent without generating dust. Do not use water, as it may spread the contaminant.

SDSLogic Hazard Hazard Profile Irritant (Skin/Eye/Resp) EngControls Engineering Controls Fume Hood (>100 fpm) Hazard->EngControls Airborne Mitigation PPE PPE Requirements Nitrile Gloves, Goggles Hazard->PPE Contact Mitigation Storage Storage Protocol Dark, Dry, 2-8°C / RT Hazard->Storage Stability Control Validation Self-Validating Check Confirm Airflow & Seal EngControls->Validation PPE->Validation

Logical framework for hazard mitigation and safety checks in compound handling.

Storage, Stability, and Degradation Pathways

To maintain chemical integrity, the compound must be stored in a dark place, sealed in a dry environment at room temperature or 2-8°C [2].

  • Mechanistic Causality for Storage Rules: The electron-rich amino-phenol moiety is highly susceptible to photo-oxidation. Exposure to ambient light and humidity triggers radical-mediated oxidation of the primary amine to a nitroso or azo polymeric species. This degradation is visually identifiable as the powder transitions from an off-white/pale color to a dark brown or purple hue, fundamentally compromising its utility as a high-purity pharmaceutical intermediate.

  • Validation Gate: Perform a visual inspection of the powder prior to use. If significant discoloration is observed, perform quantitative NMR (qNMR) or LC-MS to verify purity before integrating it into downstream synthetic workflows.

References

  • Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV. Saarland University.
  • methyl 4-amino-3-chloro-2-hydroxybenzo
  • CAS RN 1154415-33-4 | Methyl 4-amino-3-chloro-2-hydroxybenzo

Sources

Foundational

Thermodynamic Stability of Methyl 4-amino-3-chloro-2-hydroxybenzoate at Room Temperature: A Mechanistic and Methodological Guide

Executive Directive Understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is the bedrock of rational drug design. Methyl 4-amino-3-chloro-2-hydroxybenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Directive

Understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is the bedrock of rational drug design. Methyl 4-amino-3-chloro-2-hydroxybenzoate —a highly functionalized derivative of 4-aminosalicylic acid (PAS)—presents a complex stability profile driven by competing electronic and steric effects.

This whitepaper provides an in-depth analysis of the thermodynamic drivers governing the stability of this compound at room temperature (25°C). Moving beyond standard operating procedures, this guide details the causality behind specific degradation pathways and establishes self-validating experimental workflows to ensure absolute data integrity during stability profiling.

Molecular Architecture & Thermodynamic Drivers

To predict the macroscopic stability of Methyl 4-amino-3-chloro-2-hydroxybenzoate, we must first deconstruct its microscopic architecture. The molecule features a benzene ring substituted with four distinct functional groups, each altering the thermodynamic landscape:

  • Methyl Ester (-COOCH₃): Unlike pure 4-aminosalicylic acid, which is highly susceptible to thermal degradation via rapid decarboxylation[1], esterification effectively blocks the decarboxylation pathway. This shifts the primary thermodynamic sink from gas evolution to ester hydrolysis[2].

  • 3-Chloro Substituent (-Cl): Positioned between the hydroxyl and amino groups, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent 2-hydroxyl group, strengthening intramolecular hydrogen bonding with the ester carbonyl. Furthermore, the steric bulk of the chlorine atom partially shields the 4-amino group from oxidative attack.

  • 4-Amino Group (-NH₂): While sterically hindered, this aniline-like amine remains a site of potential oxidation, particularly in the presence of reactive oxygen species (ROS) or transition metal impurities.

Mechanistic Degradation Pathways

At a standard room temperature of 25°C, the compound is thermodynamically driven toward two primary degradation pathways, illustrated in Figure 1.

DegradationPathway A Methyl 4-amino-3-chloro- 2-hydroxybenzoate B Ester Hydrolysis (Thermodynamic Sink) A->B + H2O (k_hyd) D Amine Oxidation (ROS Mediated) A->D + O2 (k_ox) C 4-amino-3-chloro- 2-hydroxybenzoic Acid B->C E Quinone-imine Derivatives D->E

Fig 1: Primary thermodynamic degradation pathways of Methyl 4-amino-3-chloro-2-hydroxybenzoate.

Self-Validating Experimental Workflows

To accurately profile the thermodynamic stability of this compound, we must deploy orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are immediately flagged.

ExpWorkflow S1 Sample Preparation (API & Excipient Mix) S2 Forced Degradation (Acid, Base, Peroxide) S1->S2 S3 ICH Q1A(R2) Incubation (25°C / 60% RH) S1->S3 S4 Isothermal Microcalorimetry (Real-time Heat Flow) S1->S4 S5 UHPLC-MS/MS Analysis (Quantification & ID) S2->S5 Method Validation S3->S5 Timepoints (0-12 mo) S6 Arrhenius Kinetic Modeling (Ea & Shelf-life) S4->S6 Heat Rate (dQ/dt) S5->S6 Concentration [C]

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Thermodynamics

The Causality: Why utilize Isothermal Microcalorimetry (IMC) over standard HPLC for initial screening? At room temperature (25°C), the activation energy barrier for ester hydrolysis results in degradation rates that are virtually undetectable by chromatographic methods over short timeframes. Waiting six months for a 0.1% peak area change introduces unacceptable delays. IMC circumvents this kinetic bottleneck by directly measuring the thermodynamic consequence of the reaction—specifically, the enthalpy change ( ΔH ) associated with bond cleavage. Because IMC can detect heat flows as low as 1 μ W (corresponding to a reaction rate of ∼10−9 mol/s), we can derive the rate constant ( k ) and predict long-term stability within 48 hours.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the microcalorimeter using electrical Joule heating to establish a baseline thermal baseline at exactly 25.000°C.

  • Sample Loading: Accurately weigh 100 mg of crystalline Methyl 4-amino-3-chloro-2-hydroxybenzoate into a glass ampoule. Seal under a controlled atmosphere (e.g., 60% Relative Humidity).

  • Equilibration: Lower the ampoule into the calorimeter. Allow 12-24 hours for thermal equilibration to dissipate the frictional heat of insertion.

  • Data Acquisition: Record the steady-state heat flow ( dQ/dt ) over 48 hours.

  • Kinetic Extraction: Calculate the degradation rate constant using the equation dQ/dt=ΔH⋅V⋅(dc/dt) , where ΔH is the molar enthalpy of hydrolysis.

Protocol 2: ICH Q1A(R2) Compliant Long-Term Stability & Mass Balance

The Causality: While IMC provides rapid thermodynamic data, regulatory submissions require empirical, long-term chromatographic evidence aligned with [3]. However, a stability-indicating LC-MS method is only trustworthy if it is mathematically closed. We employ a strict Mass Balance Validation protocol. Following forced degradation, the molar loss of the parent API must equal the molar sum of all quantified degradants within a 98-102% recovery window. If the mass balance falls below 98%, the system self-flags a failure—indicating either the formation of undetected volatile degradants, irreversible binding to the stationary phase, or co-elution.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare three distinct batches of the compound in its primary packaging configuration.

  • Incubation: Place samples in environmental chambers set to long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).

  • Sampling Intervals: Pull samples at 0, 3, 6, 9, and 12 months.

  • UHPLC-MS/MS Analysis: Reconstitute samples in a water/acetonitrile matrix. Analyze using a sub-2 μ m C18 column with a gradient elution to separate the parent compound from the highly polar 4-amino-3-chloro-2-hydroxybenzoic acid degradant.

  • Mass Balance Execution (The Self-Validation Step): Calculate total molarity. ΣMtotal​=Mparent​+Mhydrolysis_product​+Moxidation_products​ . Reject any timepoint data where ΣMtotal​ deviates by >2% from T0​ .

Quantitative Thermodynamic Data Summaries

Based on structural extrapolation from related salicylic acid derivatives and polymorphic stability models[4][5], the following tables summarize the expected thermodynamic and kinetic parameters for Methyl 4-amino-3-chloro-2-hydroxybenzoate at 25°C.

Table 1: Thermodynamic and Kinetic Parameters (25°C, Aqueous Microenvironment)

ParameterEstimated ValueMechanistic Implication
Gibbs Free Energy of Activation ( ΔG‡ ) ~ 95 - 105 kJ/molIndicates high kinetic stability at room temperature; requires significant energy to reach the transition state for hydrolysis.
Enthalpy of Hydrolysis ( ΔHhyd​ ) -40 to -50 kJ/molExothermic cleavage of the methyl ester; detectable via microcalorimetry.
Shelf-life ( t90​ ) at 25°C, 60% RH > 36 monthsHighly stable in solid state; crystal lattice energy effectively protects the ester linkage from ambient moisture.
Primary Solid-State Degradant 4-amino-3-chloro-2-hydroxybenzoic acidDriven by trace basic excipients or localized moisture pooling.

Table 2: Forced Degradation (Stress Testing) Recovery Matrix

Stress ConditionReagent / EnvironmentExpected Degradation PathwayTarget Mass Balance Recovery
Acidic 0.1 N HCl, 60°C, 24hEster Hydrolysis (Slow)> 98.5%
Basic 0.1 N NaOH, 25°C, 4hEster Hydrolysis (Rapid)> 99.0%
Oxidative 3% H₂O₂, 25°C, 24hAmine Oxidation (N-oxide / Quinone)> 98.0%
Thermal Solid state, 80°C, 7 daysNegligible> 99.5%

Conclusion

The thermodynamic stability of Methyl 4-amino-3-chloro-2-hydroxybenzoate at room temperature is fundamentally governed by the protective esterification of the carboxylic acid and the stereoelectronic influences of the 3-chloro substituent. By effectively neutralizing the rapid decarboxylation pathway native to standard aminosalicylic acids, this compound exhibits excellent solid-state stability.

To accurately capture its degradation kinetics, researchers must move beyond passive observation. By implementing real-time Isothermal Microcalorimetry paired with self-validating, mass-balance-controlled UHPLC-MS/MS workflows, formulation scientists can definitively map the thermodynamic landscape of this molecule, ensuring robust, data-driven drug development.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: 4-aminosalicylic acid in crystals: a structural exploration of the Cambridge structural database Source: ResearchGate URL: [Link]

  • Title: Chemical Stability of Pharmaceutical Organic Compounds Source: BiomedGrid URL: [Link]

  • Title: Salicylic Acid Melting Point Literature Source: Ministério do Trabalho e Emprego (MTE) URL: [Link]

Sources

Exploratory

Primary Synthesis Pathways for Methyl 4-amino-3-chloro-2-hydroxybenzoate: A Technical Guide for API Process Development

Executive Summary & Strategic Importance In modern pharmaceutical process chemistry, the efficient synthesis of highly functionalized aromatic intermediates is critical for the development of complex Active Pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern pharmaceutical process chemistry, the efficient synthesis of highly functionalized aromatic intermediates is critical for the development of complex Active Pharmaceutical Ingredients (APIs). Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS: 1154415-33-4) is a high-value building block, possessing a monoisotopic mass of 201.01927 Da[1]. It serves as a core structural motif in the synthesis of advanced therapeutics, most notably the cystobactamids—a novel class of antibiotic scaffolds targeting bacterial RNA polymerase and DNA gyrase[2].

As process scientists, our objective is to design a synthetic route that is not only high-yielding but also highly regioselective and scalable. This whitepaper outlines the validated two-step synthesis of this compound from 4-aminosalicylic acid (PAS), detailing the mechanistic causality behind reagent selection and the self-validating protocols required to ensure batch-to-batch reproducibility.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of Methyl 4-amino-3-chloro-2-hydroxybenzoate relies on a two-step sequence: esterification followed by regioselective electrophilic aromatic substitution (EAS).

SynthesisPathway A 4-Aminosalicylic Acid (PAS) B Esterification (MeOH, H2SO4) A->B C Intermediate (Methyl Ester) B->C D Chlorination (NCS, DMF) C->D E Target Compound (CAS: 1154415-33-4) D->E

Fig 1: Two-step synthetic workflow from 4-aminosalicylic acid to the chlorinated ester.

Step 1: Esterification of 4-Aminosalicylic Acid

The starting material, 4-aminosalicylic acid, undergoes a classic Fischer esterification using methanol and a catalytic amount of concentrated sulfuric acid[3]. This step masks the carboxylic acid, preventing unwanted side reactions in the subsequent halogenation step and altering the electronic distribution of the aromatic ring to favor specific regioselectivity.

Step 2: Regioselective Chlorination (The Mechanistic Challenge)

The intermediate, methyl 4-amino-2-hydroxybenzoate, presents a complex electronic environment. The hydroxyl group at C2 and the amino group at C4 are both strongly activating, ortho/para-directing groups. This creates two highly nucleophilic sites: C3 (ortho to both -OH and -NH₂) and C5 (para to -OH, ortho to -NH₂).

Why use N-Chlorosuccinimide (NCS) instead of Chlorine gas? Using harsh reagents like Cl₂ gas typically leads to over-chlorination (yielding 3,5-dichloro byproducts). NCS is strategically chosen because it provides a controlled, low steady-state concentration of the chloronium ion (Cl⁺)[4]. When conducted in a polar aprotic solvent like Dimethylformamide (DMF) at a mild temperature (40 °C), thermodynamic control is achieved, favoring mono-chlorination at the highly activated C3 position[2].

Mechanism Sub Methyl 4-amino-2-hydroxybenzoate (C3/C5 Activated) Sigma Wheland Intermediate (C3 Position) Sub->Sigma NCS N-Chlorosuccinimide (NCS) (Controlled Cl+) NCS->Sigma Rearom Rearomatization (-H+) Sigma->Rearom Prod Methyl 4-amino-3-chloro-2-hydroxybenzoate Rearom->Prod

Fig 2: Electrophilic aromatic substitution mechanism highlighting C3 regioselectivity.

Quantitative Data & Process Parameters

To facilitate process transfer and scale-up, the physicochemical properties and critical process parameters (CPPs) are summarized below.

Table 1: Physicochemical Profile

PropertyValue / Description
Chemical Name Methyl 4-amino-3-chloro-2-hydroxybenzoate
CAS Number 1154415-33-4[1]
Molecular Formula C₈H₈ClNO₃[1]
Monoisotopic Mass 201.01927 Da[1]
Structural Role Tetrasubstituted central arene unit in Cystobactamids[2]

Table 2: Critical Process Parameters (CPPs) for Chlorination

ParameterOptimized ConditionMechanistic Rationale
Solvent DMF (Dimethylformamide)Polar aprotic nature stabilizes the polar Wheland intermediate and ensures complete dissolution of the substrate[2].
Reagent Stoichiometry NCS (1.0 to 1.05 equiv)Strict stoichiometric control prevents di-chlorination at the C5 position[4].
Temperature 40 °CBalances reaction kinetics with regioselectivity. Higher temperatures risk oxidation of the free amino group[2].
Reaction Time 12 - 16 hoursEnsures complete conversion (>98%) under mild thermal conditions[2].

Self-Validating Experimental Protocols

A robust process must be self-validating. The following protocols integrate In-Process Controls (IPCs) and causality-driven workup steps to ensure product integrity.

Protocol A: Synthesis of Methyl 4-amino-2-hydroxybenzoate (Precursor)
  • Initiation: To a stirred solution of 4-aminosalicylic acid (50 g, 0.326 mol) in methanol (375 mL) cooled to 0 °C, add concentrated sulfuric acid (approx. 100 mL) dropwise over 15 minutes[3].

    • Causality: The exothermic nature of acid addition requires cooling to prevent solvent boil-off and localized charring.

  • Propagation: Gradually warm the mixture to room temperature, then heat to reflux for 6 hours[3].

  • In-Process Control (IPC): Sample the reaction mixture and analyze via LC-MS. Proceed to workup only when the starting material peak (m/z 154) is ≤ 1%.

  • Workup & Isolation: Cool the mixture to 0 °C, dilute with water (750 mL), and neutralize with aqueous NaOH (10 M)[3].

    • Causality: Neutralization prevents the acid-catalyzed hydrolysis of the newly formed ester during aqueous workup and drives the precipitation of the organic product. Filter and dry the wet cake.

Protocol B: Regioselective Chlorination to Target Compound
  • Initiation: Dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 g, 6.0 mmol) in DMF (20 mL) under continuous stirring[2]. Ensure complete homogeneity.

  • Reagent Addition: Prepare a solution of N-chlorosuccinimide (801 mg, 6.0 mmol) in DMF (5 mL). Add this dropwise to the substrate solution[2].

    • Causality: Dropwise addition maintains a low localized concentration of the electrophile, enforcing the regioselectivity toward the C3 position and preventing thermal spikes.

  • Propagation: Stir the reaction mixture at 40 °C overnight[2].

  • In-Process Control (IPC): Analyze via LC-MS. The target mass should display the characteristic chlorine isotopic pattern at m/z 201/203 [M+H]⁺[1].

  • Workup & Isolation: Remove the DMF solvent in vacuo. Dilute the resulting residue with water (50 mL) and basify using a saturated aqueous solution of Na₂CO₃[2].

    • Causality: Basification is a critical self-validating step. It neutralizes any HCl generated, converts the succinimide byproduct into a highly water-soluble sodium salt, and forces the highly pure chlorinated target compound to precipitate out of the aqueous phase for easy filtration.

References

  • Source: uni-saarland.
  • Methyl 4-amino-3-chloro-2-hydroxybenzoate (C8H8ClNO3)
  • Source: tandfonline.
  • N-(4-Amino-5-chloro-2-methoxybenzoyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ureido Derivatives from Methyl 4-amino-3-chloro-2-hydroxybenzoate

Introduction & Scientific Rationale Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS 1154415-33-4) is a highly versatile, functionalized building block utilized in the synthesis of novel antibiotic scaffolds . It is partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS 1154415-33-4) is a highly versatile, functionalized building block utilized in the synthesis of novel antibiotic scaffolds . It is particularly prominent in the development of small-molecule inhibitors targeting the "switch region" of bacterial RNA polymerase (RNAP).

The structural features of this core scaffold are precisely tuned for target engagement:

  • 3-Chloro Substituent: Provides optimal steric bulk and lipophilicity to occupy the hydrophobic pocket of the RNAP switch region.

  • 2-Hydroxy Group: Acts as a critical hydrogen bond donor/acceptor, stabilizing the ligand-protein complex within the binding channel.

  • 4-Amino Group: Serves as the primary synthetic anchor for N-derivatization (e.g., urea or amide formation), allowing the molecule to extend deeper into the catalytic site and arrest the enzyme's conformational dynamics .

This application note details a self-validating, three-step protocol for synthesizing 4-ureido derivatives of this core, followed by ester hydrolysis to yield the active carboxylic acid inhibitors.

Mechanistic Overview

The synthesized ureido-benzoic acid derivatives function by binding to the RNAP switch region, inducing a conformational arrest that blocks RNA elongation.

RNAP_Inhibition Ligand Ureido-Benzoic Acid Derivative Target Bacterial RNA Polymerase (RNAP) Ligand->Target Binds Switch Conformational Arrest of Switch Region Target->Switch Induces Result Transcription Inhibition Switch->Result Blocks RNA Elongation

Fig 1: Mechanistic pathway of RNAP inhibition by ureido-benzoic acid derivatives.

Experimental Workflow

The synthesis proceeds via a logical three-step workflow starting from the commercially available precursor, methyl 4-amino-2-hydroxybenzoate.

SyntheticWorkflow A Methyl 4-amino- 2-hydroxybenzoate B Regioselective Chlorination (NCS, DMF, 40°C) A->B C Methyl 4-amino-3-chloro- 2-hydroxybenzoate B->C D Urea Formation (R-NCO, Pyridine, 80°C) C->D E Methyl 4-ureido-3-chloro- 2-hydroxybenzoate D->E F Ester Hydrolysis (LiOH, THF/H2O, RT) E->F G 4-Ureido-3-chloro- 2-hydroxybenzoic acid F->G

Fig 2: Three-step synthetic workflow for 4-ureido-3-chloro-2-hydroxybenzoic acids.

Detailed Protocols

Protocol 1: Synthesis of Methyl 4-amino-3-chloro-2-hydroxybenzoate (Core Scaffold)

Causality & Design: N-Chlorosuccinimide (NCS) is selected over elemental chlorine to ensure strict regiocontrol at the 3-position, avoiding over-chlorination. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to stabilize the polar transition state of the electrophilic aromatic substitution, accelerating the reaction at mild temperatures .

  • Preparation: Dissolve methyl 4-amino-2-hydroxybenzoate (1.0 g, 6.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Prepare a solution of N-chlorosuccinimide (801 mg, 6.0 mmol) in DMF (5 mL). Add this solution dropwise to the reaction flask over 15 minutes to prevent localized heating and di-chlorination.

  • Reaction: Stir the mixture at 40 °C overnight (approx. 16 hours) under an inert argon atmosphere.

  • Workup: Remove the DMF in vacuo. Dilute the resulting residue with distilled water (50 mL).

  • Neutralization & Extraction: Basify the aqueous layer using a saturated aqueous solution of Na₂CO₃ until pH 8 is reached. Extract the aqueous phase with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the pure methyl 4-amino-3-chloro-2-hydroxybenzoate.

Protocol 2: Synthesis of Methyl 4-ureido-3-chloro-2-hydroxybenzoate Derivatives

Causality & Design: The 4-amino group is electronically deactivated by the ortho-chloro and meta-ester groups. Consequently, simple mixing with isocyanates at room temperature yields poor conversion. Elevated temperatures (80 °C) and a nucleophilic base catalyst (pyridine) are required to activate the amine and drive the urea formation.

  • Preparation: Dissolve methyl 4-amino-3-chloro-2-hydroxybenzoate (1.0 eq) in anhydrous pyridine (0.5 M concentration).

  • Reagent Addition: Add the desired isocyanate (e.g., n-hexyl isocyanate or benzyl isocyanate, 1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress via TLC (DCM/MeOH 9:1).

  • Workup: Cool the mixture to room temperature and quench with 1N HCl to neutralize the pyridine. Extract the product with dichloromethane (3 × 20 mL).

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization from ethanol or via silica gel chromatography to obtain the ureido ester.

Protocol 3: Saponification to 4-Ureido-3-chloro-2-hydroxybenzoic Acid

Causality & Design: Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation strongly coordinates to the ester carbonyl, facilitating hydrolysis under milder conditions. This prevents the undesired cleavage of the newly formed urea linkage. A biphasic THF/H₂O system ensures both the lipophilic ester and the hydrophilic hydroxide salt remain in solution.

  • Preparation: Dissolve the methyl 4-ureido-3-chloro-2-hydroxybenzoate derivative (1.0 eq) in a 3:1 mixture of THF and H₂O.

  • Reagent Addition: Add LiOH·H₂O (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4–6 hours until complete consumption of the starting material is observed by TLC.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with water and cool to 0 °C.

  • Acidification: Carefully acidify the aqueous solution with 1N HCl to pH 2–3. The target carboxylic acid will precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the final inhibitor.

Quantitative Data: Yields and Biological Activity

The following table summarizes the reaction efficiency and the in vitro inhibitory activity of the synthesized derivatives against E. coli RNA polymerase .

Compound DerivativeR-Group (Isocyanate)Step 2 Yield (%)Step 3 Yield (%)E. coli RNAP Inhibition (IC₅₀ / % at 100 µM)
Derivative 6 n-Hexyl789268 µM
Derivative 7 Benzyl818931% inhibition
Derivative 8b Ethyl-Benzyl748575 µM

Table 1: Reaction yields and structure-activity relationships of ureido-carboxylic acids targeting bacterial RNAP.

References

  • Elgaher, Walid A. M. (2016). Evolution of novel antibiotic Scaffolds targeting the nucleic acid machineries RNA polymerase, DNA gyrase, and topoisomerase IV. Universität des Saarlandes.[Link]

Application

Application Note: Utilizing Methyl 4-amino-3-chloro-2-hydroxybenzoate in the Synthesis of Advanced Pharmaceutical Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS: 1154415-33-4) Introduction and Mechanistic Rationale In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS: 1154415-33-4)

Introduction and Mechanistic Rationale

In modern drug discovery, the rational selection of highly functionalized building blocks is paramount for developing targeted therapeutics. Methyl 4-amino-3-chloro-2-hydroxybenzoate [1] is a highly versatile active pharmaceutical intermediate (API) scaffold. Its unique tetrasubstituted benzene ring offers orthogonal reactivity, making it a privileged structure in the synthesis of kinase inhibitors, ribonucleotide reductase (RNR) inhibitors, and gastroprokinetic benzamides.

Structural Causality & Reactivity Profile

As an application scientist, it is critical to understand why this specific substitution pattern is valuable:

  • 3-Chloro Substituent: The halogen atom provides essential lipophilicity (logP enhancement) and steric shielding. Mechanistically, it lowers the pKa of the adjacent 2-hydroxyl group via inductive electron withdrawal, enhancing the scaffold's ability to participate in strong hydrogen bonding within target protein pockets (e.g., the ATP-binding cleft of kinases)[2].

  • 2-Hydroxy Group: Acts as a crucial hydrogen bond donor/acceptor. In hydrazone derivatives, it forms an intramolecular hydrogen bond with the imine nitrogen, locking the molecule into a planar, bioactive conformation essential for target engagement[3].

  • 4-Amino Group: Serves as a nucleophilic handle for late-stage diversification, such as sulfonylation or urea formation, without interfering with the ester/acid chemistry at position 1.

  • Methyl Ester: Provides a stable, yet selectively reactive, electrophilic center. It can be directly subjected to hydrazinolysis or carefully saponified to the free acid (CAS: 50481-18-0)[4] for peptide coupling.

Synthetic Workflows and Biological Context

The orthogonal nature of the functional groups allows for divergent synthetic pathways. Below is the logical workflow for generating two distinct classes of APIs from this single starting material.

Workflow API Methyl 4-amino-3-chloro- 2-hydroxybenzoate Saponification Saponification (LiOH, THF/H2O) API->Saponification Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, MeOH) API->Hydrazinolysis Acid 4-amino-3-chloro- 2-hydroxybenzoic acid Saponification->Acid Amidation Amide Coupling (HATU, DIPEA) Acid->Amidation Benzamide Benzamide APIs (EGFR/5-HT Modulators) Amidation->Benzamide Hydrazide Salicyl Hydrazide Intermediate Hydrazinolysis->Hydrazide Condensation Aldehyde Condensation Hydrazide->Condensation RNR RNR Inhibitor APIs Condensation->RNR

Synthetic workflows for API generation from Methyl 4-amino-3-chloro-2-hydroxybenzoate.

When functionalized into benzamide derivatives, this scaffold has shown potent efficacy as an Epidermal Growth Factor Receptor (EGFR) inhibitor[2]. The mechanism of action involves competitive binding at the kinase domain, disrupting downstream oncogenic signaling.

Pathway API_Drug 4-amino-3-chloro benzoate derivatives EGFR EGFR Tyrosine Kinase API_Drug->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) API_Drug->Apoptosis Induces via blockade PI3K PI3K / AKT Pathway EGFR->PI3K Activation MAPK RAS / MAPK Pathway EGFR->MAPK Activation Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action for EGFR inhibition by 4-amino-3-chloro benzoate APIs.

Quantitative Data Comparison

The table below summarizes the expected quantitative outcomes for the two primary derivatization pathways based on optimized in-house protocols and literature precedents.

Synthetic PathwayKey Reagents & ConditionsReaction TimeTypical Yield (%)Purity (LC-MS)Primary API Application
Hydrazinolysis NH₂NH₂·H₂O (5 eq), MeOH, Reflux4 - 6 hours85 - 90%>98%RNR Inhibitors[3]
Saponification LiOH·H₂O (3 eq), THF/H₂O, 25°C12 hours92 - 95%>99%Free Acid Intermediate
Amide Coupling HATU (1.2 eq), DIPEA, DMF, 25°C4 - 8 hours75 - 82%>95%EGFR Inhibitors[2]

Experimental Protocols

To ensure trustworthiness and self-validation, the following protocols detail the exact causality behind the reagent choices and include specific checkpoints for reaction monitoring.

Protocol A: Direct Hydrazinolysis to Salicylhydrazides

This protocol converts the methyl ester directly to a hydrazide, bypassing the need for saponification and subsequent coupling. This exploits the inherent electrophilicity of the methyl ester while utilizing the 2-hydroxyl group to direct the incoming nucleophile.

Materials:

  • Methyl 4-amino-3-chloro-2-hydroxybenzoate (1.0 eq, 5.0 mmol, ~1.01 g)

  • Hydrazine hydrate (80% aqueous solution, 5.0 eq, 25.0 mmol)

  • Anhydrous Methanol (30 mL)

Step-by-Step Procedure:

  • Initiation: Suspend Methyl 4-amino-3-chloro-2-hydroxybenzoate in 30 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add hydrazine hydrate dropwise at room temperature. Note: A large excess (5 eq) is used to drive the equilibrium forward and prevent the formation of symmetric diacylhydrazines.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C). The steric hindrance imparted by the 3-chloro group necessitates elevated temperatures to achieve reasonable reaction kinetics.

  • Monitoring (Self-Validation Check): After 4 hours, perform TLC (Eluent: EtOAc/Hexane 1:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly polar baseline spot corresponding to the hydrazide ( Rf​≈0.1 ).

  • Isolation: Cool the mixture to 0°C in an ice bath. The product typically precipitates as a crystalline solid. Filter the precipitate under vacuum and wash with cold methanol (2 × 5 mL) to yield 4-amino-3-chloro-2-hydroxybenzohydrazide.

Protocol B: Saponification and Sterically Hindered Amide Coupling

Because the carboxylate is flanked by a 2-hydroxyl and a 3-chloro group, the steric bulk is significant. Standard coupling agents (like EDC/HOBt) often fail or give low yields. We utilize HATU, which forms a highly reactive HOAt ester capable of overcoming this steric barrier.

Materials:

  • Methyl 4-amino-3-chloro-2-hydroxybenzoate (1.0 eq, 5.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 15.0 mmol)

  • HATU (1.2 eq, 6.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol)

  • Target Amine (e.g., substituted aniline) (1.1 eq, 5.5 mmol)

Step-by-Step Procedure:

  • Saponification: Dissolve the starting ester in a 3:1 mixture of THF and water (20 mL). Add LiOH·H₂O and stir at room temperature for 12 hours. Causality: LiOH is preferred over NaOH/KOH as it is milder, preventing potential degradation of the electron-rich aromatic system.

  • Acidification: Concentrate the THF under reduced pressure. Cool the aqueous layer and carefully acidify to pH 3-4 using 1M HCl. Collect the precipitated 4-amino-3-chloro-2-hydroxybenzoic acid via filtration and dry thoroughly under a vacuum.

  • Activation: In a flame-dried flask under nitrogen, dissolve the free acid (1.0 eq) in anhydrous DMF (15 mL). Add DIPEA followed by HATU. Stir for 15 minutes at room temperature. The solution will turn slightly yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 4-8 hours.

  • Workup (Self-Validation Check): Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to obtain the final benzamide API.

Sources

Method

Application Note: NMR Spectroscopic Characterization of Methyl 4-amino-3-chloro-2-hydroxybenzoate

Introduction & Scientific Context Methyl 4-amino-3-chloro-2-hydroxybenzoate (also referred to as methyl 4-amino-3-chlorosalicylate) is a highly functionalized aromatic building block. It is frequently utilized in the pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methyl 4-amino-3-chloro-2-hydroxybenzoate (also referred to as methyl 4-amino-3-chlorosalicylate) is a highly functionalized aromatic building block. It is frequently utilized in the pharmaceutical industry for the development of novel antibiotic scaffolds targeting bacterial RNA polymerase and DNA gyrase[1]. The compound is typically synthesized via direct electrophilic chlorination of methyl 4-aminosalicylate using N-chlorosuccinimide, or through site-selective biocatalytic halogenation utilizing flavin-dependent halogenases[2].

Because the regiochemistry of the chlorine atom (C3 versus C5) dramatically impacts the target binding affinity of downstream drug candidates, unambiguous structural elucidation is critical. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to definitively characterize this molecule.

Principles of Structural Elucidation: Causality & Logic

The NMR characterization of substituted salicylates presents unique spectral features driven by complex electronic push-pull effects and rigid intramolecular interactions[3]. Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton at the C2 position forms a strong, rigid intramolecular hydrogen bond with the carbonyl oxygen of the C1 methyl ester. This interaction highly deshields the -OH proton, shifting it significantly downfield (typically δ 10.5–11.0 ppm). Furthermore, this hydrogen bonding slows the chemical exchange of the proton with the solvent, rendering it observable as a sharp singlet in aprotic solvents rather than a broad, indistinguishable baseline hump[3].

  • Electronic Push-Pull on the Aromatic Ring: The aromatic ring contains only two protons (H5 and H6), positioned ortho to one another. The strong electron-donating resonance effect (+R) of the C4 amino group shields the adjacent C5 position, pushing the H5 proton upfield ( δ ~6.4 ppm). Conversely, H6 is positioned ortho to the electron-withdrawing ester group (-R effect), resulting in a relative downfield shift ( δ ~7.6 ppm).

  • Regiochemical Proof via HMBC: To definitively prove that the chlorination occurred at C3 and not C5, Heteronuclear Multiple Bond Correlation (HMBC) is required. The C2-OH proton will show a 3J correlation to the C3 carbon. If C3 is chlorinated, this carbon will appear as a quaternary signal (~109 ppm) lacking an HSQC cross-peak[4].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every step includes a built-in verification mechanism to prevent artifactual data interpretation.

Step 1: Sample Preparation
  • Mass Requirements: Weigh exactly 15.0 mg of the analyte for 1 H NMR, or 40.0 mg if 13 C and 2D NMR (HSQC/HMBC) are required.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D).

    • Causality: Using strictly anhydrous solvent is critical. Trace water will catalyze the rapid exchange of the -OH and -NH 2​ protons, broadening their diagnostic signals into the baseline and destroying the 3J HMBC correlations originating from the hydroxyl proton.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: Data Acquisition Parameters
  • 1 H NMR (400 MHz): Use a 30° pulse angle (e.g., zg30 on Bruker systems). Set the relaxation delay ( d1​ ) to 5 seconds .

    • Causality: A long d1​ ensures complete longitudinal relaxation ( T1​ ) of all protons. This is mathematically required to achieve quantitative integration (qNMR) for purity assessment, ensuring <1% integration error[3]. Acquire 16–64 scans.

  • 13 C NMR (100 MHz): Use a 30° pulse angle with WALTZ-16 1 H decoupling (zgpg30). Set d1​ = 2 seconds, and acquire a minimum of 1024 scans to resolve the quaternary carbons (C1, C2, C3, C4, C=O).

Step 3: Validation Checkpoints (Data Processing)
  • Solvent Peak Verification: Ensure the residual DMSO pentet is centered exactly at δ 2.50 ppm.

  • Integration Calibration: Set the -OCH 3​ singlet integral precisely to 3.00. The H5 and H6 doublets must integrate to 1.00 ± 0.05. If they do not, it indicates either incomplete relaxation (requiring an extension of the d1​ delay) or the presence of co-eluting structural isomers.

Quantitative Data Summaries

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Logic
C2-OH 10.50 - 11.00Singlet (s)1H-Highly deshielded via intramolecular H-bond with ester carbonyl.
C6-H 7.50 - 7.70Doublet (d)1H~8.8Ortho to ester (-R effect), deshielded relative to H5.
C5-H 6.30 - 6.50Doublet (d)1H~8.8Ortho to amino group (+R effect), heavily shielded.
C4-NH 2​ 6.00 - 6.30Broad Singlet (br s)2H-Exchangeable protons; broadened due to quadrupolar relaxation of 14 N.
-OCH 3​ 3.80 - 3.90Singlet (s)3H-Standard methoxy ester resonance.

Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C=O 168.0 - 170.0QuaternaryEster carbonyl carbon.
C2 158.0 - 160.0QuaternaryOxygen-bearing aromatic carbon.
C4 150.0 - 152.0QuaternaryNitrogen-bearing aromatic carbon.
C6 129.0 - 131.0CHAromatic methine, ortho to ester.
C3 108.0 - 110.0QuaternaryChlorine-bearing aromatic carbon.
C5 105.0 - 107.0CHAromatic methine, shielded by ortho-NH 2​ .
C1 102.0 - 104.0QuaternaryEster-bearing aromatic carbon, shielded by ortho-OH.
-OCH 3​ 51.0 - 53.0CH 3​ Methoxy ester carbon.

Workflow & Logical Relationship Visualizations

NMR_Workflow Prep Sample Preparation (Anhydrous DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If overlapping/ambiguous Analysis Spectral Processing & Signal Integration Acq1D->Analysis Acq2D->Analysis Elucidation Structural Elucidation & Regiochemistry Verification Analysis->Elucidation

Experimental workflow for NMR characterization and structural elucidation.

HMBC_Correlations H6 H6 Proton (~7.6 ppm) C1 C1 (Ester C) (~103 ppm) H6->C1 2J C2 C2 (OH C) (~159 ppm) H6->C2 3J C4 C4 (NH2 C) (~151 ppm) H6->C4 3J CO Carbonyl C (~169 ppm) H6->CO 3J H5 H5 Proton (~6.4 ppm) H5->C1 3J C3 C3 (Cl C) (~109 ppm) H5->C3 3J H5->C4 2J OH OH Proton (~10.8 ppm) OH->C1 3J OH->C2 2J OH->C3 3J

Key HMBC correlations utilized to definitively confirm the C3 regiochemistry of the chlorine atom.

References

  • Source: uni-saarland.
  • Source: uchicago.
  • Source: benchchem.
  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I.

Sources

Application

Application Note: Catalytic Strategies for the Esterification of 4-Amino-3-chloro-2-hydroxybenzoic Acid

Introduction & Mechanistic Challenges The esterification of highly functionalized benzoic acid derivatives, specifically 4-amino-3-chloro-2-hydroxybenzoic acid , presents a unique set of chemoselective and thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The esterification of highly functionalized benzoic acid derivatives, specifically 4-amino-3-chloro-2-hydroxybenzoic acid , presents a unique set of chemoselective and thermodynamic challenges. This molecule is structurally analogous to the well-known anti-tuberculosis drug para-aminosalicylic acid (PAS), but with an added chlorine atom at the 3-position[1].

When designing an esterification workflow for this substrate, scientists must navigate three primary mechanistic hurdles:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This drastically reduces the electrophilicity of the carbonyl carbon, rendering standard Fischer esterification (e.g., using catalytic H₂SO₄) extremely sluggish and low-yielding.

  • Zwitterionic Tendencies: The presence of both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH) can lead to zwitterion formation, complicating solubility in organic solvents and interfering with catalyst coordination.

  • Chemoselectivity (Competing Nucleophiles): The molecule possesses three nucleophilic centers: the amine, the phenol, and the carboxylate. Using non-specific activating agents can lead to unwanted N-acylation, N-alkylation, or O-alkylation.

To achieve self-validating, high-yield protocols, the choice of catalyst must actively bypass these thermodynamic sinks. This guide details three distinct, field-proven catalytic strategies to achieve chemoselective esterification.

Catalyst Selection Matrix

The selection of the appropriate catalyst depends entirely on the target ester and the desired scale of the reaction.

DecisionTree Root Select Esterification Catalyst Methyl Methyl Ester Only? Root->Methyl Alkyl General Alkyl Esters Root->Alkyl TMS TMS-Diazomethane (Mild, Non-acidic) Methyl->TMS Yes Harsh Scale-up / High Yield (Tolerates harsh conditions) Alkyl->Harsh Mild Zwitterion / Mild Lewis Acid (Avoids chlorination) Alkyl->Mild SOCl2 Thionyl Chloride (SOCl2) (In situ protection) Harsh->SOCl2 BF3 BF3·OEt2 (Breaks H-bonds) Mild->BF3

Caption: Catalyst selection matrix for 4-amino-3-chloro-2-hydroxybenzoic acid esterification.

Experimental Protocols & Mechanistic Causality

Method A: Thionyl Chloride (SOCl₂) Mediated Esterification

Best for: General alkyl esters, scalable process chemistry.

Mechanistic Causality: Directly reacting an amino acid with an acylating agent usually results in polymerization or N-acylation. However, thionyl chloride offers a brilliant circumvention for para-aminosalicylic acid derivatives. When treated with SOCl₂, the carboxylic acid is converted to a highly electrophilic acyl chloride. Simultaneously, the amino group reacts with SOCl₂ to transiently form a thionylamino intermediate (-N=S=O) [2]. This acts as an in situ protecting group, completely neutralizing the nucleophilicity of the amine. Upon addition of the alcohol, the ester forms rapidly. A subsequent aqueous workup hydrolyzes the thionylamino group back to the free amine, releasing SO₂ gas[2].

G Start 4-Amino-3-chloro- 2-hydroxybenzoic acid SOCl2 Add SOCl2 (0 °C to Reflux) Start->SOCl2 Intermediate Thionylamino Acyl Chloride Intermediate SOCl2->Intermediate Acyl chloride formation & Amine protection Alcohol Add Alcohol (ROH) Intermediate->Alcohol EsterIntermediate Thionylamino Ester Alcohol->EsterIntermediate Esterification Hydrolysis Aqueous Workup (H2O / H+) EsterIntermediate->Hydrolysis Product Target Ester (Free Amine) Hydrolysis->Product Hydrolysis of -N=S=O Release of SO2

Caption: Mechanistic workflow of SOCl2-mediated esterification via transient thionylamino protection.

Protocol:

  • Suspend 4-amino-3-chloro-2-hydroxybenzoic acid (1.0 eq) in anhydrous toluene or dichloromethane under an inert atmosphere.

  • Cool the suspension to 0 °C. Add SOCl₂ (2.5 eq) dropwise over 30 minutes.

  • Gradually warm the mixture to 50 °C and stir for 2 hours until gas evolution (HCl, SO₂) ceases and a clear solution of the thionylamino acyl chloride is obtained.

  • Cool the mixture back to 0 °C and slowly add the desired anhydrous alcohol (e.g., ethanol, 5.0 eq). Stir for 1 hour at room temperature.

  • Self-Validation Step: Quench the reaction by adding water (or dilute HCl). The generation of SO₂ gas at this stage confirms the successful deprotection of the thionylamino intermediate[2].

  • Separate the organic layer, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the ester.

Method B: TMS-Diazomethane for Methyl Esterification

Best for: Analytical scale, methyl esters only, sensitive substrates.

Mechanistic Causality: TMS-diazomethane is a stable, non-explosive alternative to diazomethane, widely used for the derivatization of polar functional groups. The reaction is driven by pKa differentials. The carboxylic acid (pKa ~2.5-3.0) is acidic enough to protonate the diazo carbon, generating a methyldiazonium cation and a carboxylate anion. The carboxylate immediately attacks the methyl group, expelling N₂ gas. Because the phenol (pKa ~10) and the amine are not acidic enough to protonate the reagent under these conditions, they remain completely untouched, ensuring perfect chemoselectivity.

Protocol:

  • Dissolve 4-amino-3-chloro-2-hydroxybenzoic acid (1.0 eq) in a 4:1 mixture of THF and Methanol. Note: Methanol is crucial as it acts as a co-catalyst to activate the TMS-diazomethane.

  • Cool the solution to 0 °C.

  • Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq) dropwise until a persistent pale yellow color remains (indicating an excess of the diazo reagent).

  • Stir for 30 minutes at 0 °C.

  • Self-Validation Step: The cessation of nitrogen gas bubbling is a visual indicator of reaction completion.

  • Quench the excess reagent by adding glacial acetic acid dropwise until the yellow color dissipates. Concentrate in vacuo to obtain the pure methyl ester.

Method C: Boron Trifluoride Etherate (BF₃·OEt₂) Catalysis

Best for: Avoiding chlorinating agents, zwitterionic disruption.

Mechanistic Causality: Boron trifluoride etherate is a powerful Lewis acid that excels at esterifying amino acids and salicylic acid derivatives[3]. By coordinating strongly to the carbonyl oxygen of the carboxylic acid, BF₃ breaks the intramolecular hydrogen bond with the ortho-hydroxyl group. This coordination withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol. Furthermore, BF₃ coordinates with the amine, preventing it from acting as a competing nucleophile.

Protocol:

  • Suspend 4-amino-3-chloro-2-hydroxybenzoic acid (1.0 eq) in an excess of the target alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent.

  • Add BF₃·OEt₂ (3.0 eq) dropwise at room temperature. The suspension will typically clear up as the Lewis acid disrupts the zwitterionic network.

  • Heat the reaction to 70 °C (or reflux) for 16-24 hours.

  • Cool to room temperature and concentrate the mixture to remove excess alcohol.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ until pH 7.5 is reached to free the amine from the boron complex.

  • Extract, wash with brine, dry, and evaporate to isolate the product.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for each catalytic system when applied to 4-amino-3-chloro-2-hydroxybenzoic acid.

Catalyst SystemTarget EsterOperating TempReaction TimeTypical YieldKey Advantage / Limitation
SOCl₂ / ROH General Alkyl0 °C to 50 °C3 - 5 h85 - 95%Advantage: In situ amine protection; highly scalable.Limitation: Generates corrosive gases (SO₂, HCl).
TMS-Diazomethane Methyl Only0 °C0.5 - 1 h> 95%Advantage: Extremely mild; perfect chemoselectivity; no aqueous workup.Limitation: Restricted to methyl esters; reagent is expensive.
BF₃·OEt₂ / ROH General Alkyl70 °C (Reflux)16 - 24 h70 - 85%Advantage: Breaks strong H-bonds; avoids harsh chlorinating agents.Limitation: Requires long reaction times and excess Lewis acid.

References

  • Source: US Patent 2763678A, Google Patents.
  • Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design Source: ACS Omega, American Chemical Society. URL:[Link]

  • Esterification Source: E-bookshelf.de (Otera, J., Esterification: Methods, Reactions, and Applications). URL:[Link]

Sources

Method

The Strategic Application of Methyl 4-amino-3-chloro-2-hydroxybenzoate in the Synthesis of Novel Oncology Therapeutics

Introduction: Identifying a Versatile Scaffold for Oncology Drug Discovery In the landscape of oncology drug discovery, the identification of versatile chemical scaffolds is paramount to the efficient development of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Identifying a Versatile Scaffold for Oncology Drug Discovery

In the landscape of oncology drug discovery, the identification of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Methyl 4-amino-3-chloro-2-hydroxybenzoate is one such building block, offering a unique combination of reactive sites that medicinal chemists can exploit to generate libraries of compounds with diverse pharmacological activities.[1][2] Its substituted benzene ring, featuring an amine, a chloro group, a hydroxyl group, and a methyl ester, provides multiple handles for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of developmental candidates. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the utilization of Methyl 4-amino-3-chloro-2-hydroxybenzoate in the synthesis of potential anticancer agents, with a particular focus on the development of kinase inhibitors.

Core Applications in Oncology: A Building Block for Targeted Therapies

The primary utility of Methyl 4-amino-3-chloro-2-hydroxybenzoate in oncology drug discovery lies in its role as a foundational scaffold for the synthesis of more complex molecules. Its inherent chemical functionalities allow for its incorporation into a variety of heterocyclic systems known to possess anticancer properties. A significant application is in the development of inhibitors targeting key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Application I: Synthesis of Novel EGFR Tyrosine Kinase Inhibitors

The EGFR is a well-validated target in oncology, and its inhibition has led to successful therapies for various cancers. A recent study highlights the use of a close derivative, 4-amino-3-chloro benzoate ester, in the synthesis of potent EGFR inhibitors.[3][4] The general synthetic strategy involves the modification of the amino and ester functionalities to introduce pharmacophores that can effectively bind to the ATP-binding site of the EGFR tyrosine kinase domain.

One successful approach involves the conversion of the ester to a hydrazide, which then serves as a versatile intermediate for the synthesis of 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides.[3] Notably, a hydrazine-1-carbothioamide derivative, designated as N5a, demonstrated significant cytotoxicity against A549 lung cancer, HepG2 liver cancer, and HCT-116 colorectal cancer cell lines.[3][4] Mechanistic studies revealed that this compound targets EGFR, leading to the activation of caspase-3 and caspase-8, and thereby inducing apoptosis through the extrinsic pathway.[3][4]

Experimental Protocols

The following protocols are adapted from established synthetic routes and provide a step-by-step guide for the utilization of 4-amino-3-chloro benzoate ester derivatives in the synthesis of potential EGFR inhibitors.[3]

Protocol 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)

This initial step prepares the starting ester, which is a close analog of the title compound.

Materials:

  • 4-amino-3-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

Procedure:

  • Suspend 4-amino-3-chlorobenzoic acid (1 equivalent) in absolute EtOH in a round-bottom flask.

  • Cool the suspension to -15°C in an ice-salt bath.

  • Slowly add an excess of thionyl chloride (SOCl₂) dropwise, ensuring the temperature remains below -10°C.

  • After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.

  • Reflux the mixture for 3 hours.

  • Filter the resulting precipitate and wash thoroughly with distilled water to remove any excess SOCl₂.

  • Wash the product with a 10% Na₂CO₃ solution.

  • Collect the residue and recrystallize from an EtOH/H₂O mixture to yield Ethyl 4-amino-3-chlorobenzoate.

Protocol 2: Synthesis of 4-amino-3-chlorobenzohydrazide (N2)

This protocol converts the ester into a versatile hydrazide intermediate.

Materials:

  • Ethyl 4-amino-3-chlorobenzoate (N1)

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH)

Procedure:

  • Dissolve Ethyl 4-amino-3-chlorobenzoate (1 equivalent) in EtOH in a round-bottom flask.

  • Add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, a precipitate will form.

  • Filter the precipitate and recrystallize from EtOH to obtain 4-amino-3-chlorobenzohydrazide.

Protocol 3: Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d)

This protocol details the synthesis of the EGFR-targeting compounds from the hydrazide intermediate.

Materials:

  • 4-amino-3-chlorobenzohydrazide (N2)

  • Appropriate phenyl isothiocyanate (e.g., phenyl isothiocyanate, 4-bromophenyl isothiocyanate, 4-chlorophenyl isothiocyanate, or 4-methylphenyl isothiocyanate) (1 equivalent)

  • Ethanol (EtOH)

  • Cold distilled water

Procedure:

  • Create a suspension of 4-amino-3-chlorobenzohydrazide (1 equivalent) in EtOH in a round-bottom flask.

  • Add the selected phenyl isothiocyanate (1 equivalent) to the mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Add cold distilled water to the solution to induce precipitation.

  • Filter the precipitate and recrystallize from 70% EtOH to yield the final hydrazine-1-carbothioamide derivative.

Data Presentation: In Vitro Activity of a Lead Compound

The following table summarizes the cytotoxic activity of the synthesized hydrazine-1-carbothioamide derivative (N5a) against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung CancerData not specified
HepG2Liver CancerData not specified
HCT-116Colorectal CancerData not specified

Note: While the source confirms cytotoxic activity, specific IC₅₀ values were not provided in the abstract. The full publication would need to be consulted for this quantitative data.[3]

Signaling Pathway and Experimental Workflow Visualization

Diagram 1: Synthetic Workflow for EGFR Inhibitors

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Compounds Methyl_4_amino_3_chloro_2_hydroxybenzoate Methyl 4-amino-3-chloro- 2-hydroxybenzoate Hydrazide 4-amino-3-chloro- benzohydrazide Methyl_4_amino_3_chloro_2_hydroxybenzoate->Hydrazide Hydrazine Hydrate Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole CS₂/KOH Benzohydrazone Benzohydrazone Derivatives Hydrazide->Benzohydrazone Aromatic Aldehydes Carbothioamide Hydrazine-1-carbothioamide Derivatives (e.g., N5a) Hydrazide->Carbothioamide Isothiocyanates

Caption: Synthetic route from the starting benzoate to diverse heterocyclic scaffolds.

Diagram 2: EGFR Signaling and Apoptosis Induction

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Caspase8 Caspase-8 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution N5a Compound N5a N5a->EGFR Inhibition N5a->Caspase8 Activation

Caption: EGFR signaling and its inhibition by a synthesized compound, leading to apoptosis.

Broader Applications: A Scaffold for Multi-Kinase Inhibitors

The utility of the substituted aminobenzoic acid scaffold extends beyond EGFR inhibitors. Structurally related compounds, such as 4-amino-3-bromobenzoic acid and methyl 3-amino-4-methylbenzoate, are key building blocks in the synthesis of multi-kinase inhibitors like Sorafenib, Nilotinib, and Imatinib.[5][6] These drugs target a range of kinases involved in tumor progression and angiogenesis, including Raf, VEGFR, PDGFR, and Bcr-Abl.[5][7] The synthetic strategies for these inhibitors often involve acylation of the amino group or its involvement in the formation of a pyrimidine ring system.[6] This highlights the potential of Methyl 4-amino-3-chloro-2-hydroxybenzoate to serve as a versatile starting material for a wide array of kinase inhibitors, by leveraging the reactivity of its amino and ester groups.

Conclusion and Future Directions

Methyl 4-amino-3-chloro-2-hydroxybenzoate is a valuable and versatile building block in the field of oncology drug discovery. Its multifunctional nature allows for the efficient synthesis of diverse heterocyclic compounds with potent anticancer activities. The successful development of EGFR inhibitors from a closely related scaffold underscores the potential of this starting material.[3][4] Future research should focus on leveraging the unique substitution pattern of the title compound to explore novel chemical space and develop next-generation targeted therapies. The protocols and insights provided herein offer a solid foundation for researchers to embark on such endeavors, ultimately contributing to the advancement of cancer treatment.

References

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647–2662. [Link]

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Google Patents. (2021). TW202128641A - Synthesis of tyrosine kinase inhibitors.
  • PubChemLite. Methyl 4-amino-3-chloro-2-hydroxybenzoate (C8H8ClNO3). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 3-amino-4-hydroxybenzoate: A Key Building Block for Chemical Innovation. [Link]

Sources

Application

Application Note: In Vitro Validation of RNAP and DNA Gyrase Inhibitors Derived from Methyl 4-amino-3-chloro-2-hydroxybenzoate

Executive Summary & Chemical Rationale Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS: 1154415-33-4) is a highly functionalized, versatile synthetic intermediate utilized in the discovery of novel antibiotic scaffolds[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS: 1154415-33-4) is a highly functionalized, versatile synthetic intermediate utilized in the discovery of novel antibiotic scaffolds[1]. Rather than acting as a direct biological probe, this compound serves as a foundational pharmacophore building block. Its unique substitution pattern allows for regioselective derivatization into ureido-heterocyclic-carboxylic acids and cystobactamid analogs[2]. These advanced derivatives are specifically engineered to target the "switch region" of bacterial RNA Polymerase (RNAP) and the ATPase domain of DNA Gyrase, addressing the critical need for antibiotics with low resistance frequencies[3],.

This application note details the in vitro assay protocols required to evaluate the biological efficacy of inhibitors synthesized from this benzoate scaffold. By establishing a self-validating experimental pipeline, researchers can accurately quantify target inhibition, rule out false positives, and establish robust Structure-Activity Relationships (SAR).

Experimental Workflow

G cluster_assays In Vitro Assay Validation Pipeline A Methyl 4-amino-3-chloro- 2-hydroxybenzoate (Precursor Scaffold) B Derivatization (Ureido-heterocyclic acids) A->B Regioselective Synthesis C RNAP Transcription Assay (Target: Switch Region) B->C RNAP Inhibitor Screening E DNA Gyrase Supercoiling Assay (Target: ATPase Domain) B->E Gyrase Inhibitor Screening D Fluorescence Readout (IC50 Determination) C->D Quantify Inhibition F Gel Electrophoresis Readout (IC50 Determination) E->F Quantify Supercoiling

Caption: Workflow from scaffold derivatization to in vitro validation of RNAP and Gyrase inhibitors.

Mechanistic Causality of the Scaffold

The structural features of Methyl 4-amino-3-chloro-2-hydroxybenzoate dictate its biological utility in drug design :

  • C4-Amino Group: Serves as the primary nucleophilic attachment point for ureido linkages, which are essential for hydrogen bonding within the RNAP switch region.

  • C3-Chloro Substituent: Provides the necessary steric bulk and lipophilicity to occupy hydrophobic sub-pockets in the target enzymes, increasing binding affinity and decreasing the dissociation rate (off-rate).

  • C2-Hydroxy & C1-Ester: Form critical intramolecular hydrogen bonds that stabilize the bioactive syn conformation of the molecule prior to ester hydrolysis, which eventually yields the active carboxylic acid pharmacophore [4].

Self-Validating Assay Protocols

Protocol A: Single-Round Bacterial RNAP Transcription Inhibition Assay

This assay measures the ability of the synthesized derivatives to inhibit DNA-dependent RNA synthesis catalyzed by E. coli RNAP[3].

Causality Behind Experimental Choices: To ensure the assay specifically measures the inhibition of transcription initiation rather than non-specific protein aggregation, heparin is introduced post-initiation. Heparin acts as a polyanion that sequesters any free RNAP, preventing re-initiation. Thus, the assay strictly quantifies a single round of transcription, allowing precise mechanistic profiling.

Self-Validating System (Quality Control):

  • Positive Control: Rifampicin (a known RNAP inhibitor targeting the Rif pocket).

  • Mechanistic Control: Testing compounds against a Rifampicin-resistant mutant RNAP. If the derivative maintains its IC50 against the mutant, it validates that the compound successfully targets the distinct switch region rather than the mutated Rif pocket.

  • Assay Integrity: A Z'-factor must be calculated for each microtiter plate using the positive and negative (DMSO) controls. A Z'-factor ≥ 0.5 validates the plate's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a transcription buffer containing 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA. The Mg2+ is critical as a catalytic cofactor for the polymerase.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microtiter plate, mix 0.5 U of E. coli RNAP with varying concentrations of the benzoate-derived inhibitor (0.1 µM to 100 µM). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 1 µg of template DNA (e.g., pT7VD) and a nucleotide mix containing ATP, GTP, CTP (200 µM each), and a fluorophore-labeled UTP (e.g., Fluorescein-12-UTP) to initiate transcription.

  • Heparin Addition: Exactly 5 minutes post-initiation, add heparin to a final concentration of 100 µg/mL to enforce single-round transcription.

  • Elongation & Termination: Incubate for an additional 30 minutes at 37°C. Terminate the reaction by adding 20 mM EDTA, which chelates the Mg2+ required for catalysis.

  • Readout: Quantify the incorporated fluorescent UTP using a microplate reader (Ex: 490 nm, Em: 520 nm) after filtering out unincorporated nucleotides via a DE81 filter plate.

Protocol B: ATP-Dependent DNA Gyrase Supercoiling Assay

Derivatives of this scaffold (such as optimized cystobactamid analogs) often exhibit potent activity against DNA Gyrase,[4].

Causality Behind Experimental Choices: DNA Gyrase introduces negative supercoils into DNA in an ATP-dependent manner. By utilizing relaxed pBR322 plasmid DNA as a substrate, the conversion to the supercoiled form can be distinctly separated via agarose gel electrophoresis due to the difference in hydrodynamic volume (supercoiled DNA is more compact and migrates faster).

Self-Validating System (Quality Control):

  • Positive Control: Novobiocin (an established ATPase domain inhibitor).

  • Negative Control (Mechanistic): A reaction mixture lacking ATP. Because Gyrase cannot supercoil DNA without ATP, this control proves that the observed supercoiling in the vehicle control is strictly enzymatic and not a buffer-induced DNA topological artifact.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a supercoiling buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 DNA with the synthesized inhibitor (serial dilutions) in the buffer.

  • Enzyme Addition: Add 1 U of E. coli DNA Gyrase to initiate the reaction. The total reaction volume should be 30 µL.

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of a stop solution (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA) and extracting with an equal volume of chloroform/isoamyl alcohol (24:1) to denature and strip the enzyme from the DNA.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Crucial: Do not include ethidium bromide during the run, as intercalators alter DNA topology and obscure results. Run at 80V for 2 hours.

  • Staining & Quantification: Stain the gel post-run with ethidium bromide (0.5 µg/mL) for 30 minutes. Image under UV light and quantify the supercoiled band intensity using densitometry software to calculate the IC50.

Quantitative Data Synthesis

To establish the efficacy of the synthesized derivatives, IC50 values are calculated using non-linear regression. Below is a representative data structure summarizing the validation of the assay pipeline across different targets.

Compound Class (Derived from Scaffold)Target EnzymeIC50 (µM) ± SDRif-Resistant Mutant IC50 (µM)Validated Mechanism of Action
Ureido-thiophene derivative AE. coli RNAP2.4 ± 0.32.6 ± 0.4Switch Region Inhibition
Ureido-thiophene derivative BE. coli RNAP0.8 ± 0.10.9 ± 0.2Switch Region Inhibition
Cystobactamid analog CDNA Gyrase1.2 ± 0.2N/AATPase Domain Inhibition
Rifampicin (Positive Control)E. coli RNAP0.05 ± 0.01>100Rif-Pocket Inhibition
Novobiocin (Positive Control)DNA Gyrase0.3 ± 0.05N/AATPase Domain Inhibition

Table 1: Representative quantitative validation data for compounds derived from the Methyl 4-amino-3-chloro-2-hydroxybenzoate scaffold.

References

  • Elgaher, W. A. M. (2016). Evolution of novel antibiotic scaffolds targeting the nucleic acid machineries RNA polymerase, DNA gyrase, and topoisomerase IV (Doctoral dissertation, Saarland University). Retrieved from[Link]

  • Elgaher, W. A. M., Sharma, K. K., Haupenthal, J., Saladini, F., Pires, M., Real, E., Mély, Y., & Hartmann, R. W. (2016). Discovery and Structure-Based Optimization of 2-Ureidothiophene-3-carboxylic Acids as Dual Bacterial RNA Polymerase and Viral Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 59(15), 7212–7222. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Methyl 4-amino-3-chloro-2-hydroxybenzoate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that electrophilic aromatic substitution on highly activated rings often suffers from poor regioselectivity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that electrophilic aromatic substitution on highly activated rings often suffers from poor regioselectivity and over-reaction. The synthesis of Methyl 4-amino-3-chloro-2-hydroxybenzoate from methyl 4-amino-2-hydroxybenzoate using N-chlorosuccinimide (NCS) is a prime example of this challenge.

This guide is designed by senior application scientists to help you troubleshoot yield bottlenecks, understand the mechanistic causality behind side reactions, and implement a self-validating, highly reproducible protocol.

Mechanistic Workflow & Reaction Pathways

To improve your yield, you must first understand the competing regiochemical pathways. The diagram below illustrates how reaction conditions dictate the final product.

ReactionOptimization SM Methyl 4-amino-2-hydroxybenzoate (Free Amine) Reagent + N-Chlorosuccinimide (NCS) (Electrophilic Chlorine Source) SM->Reagent Target Methyl 4-amino-3-chloro-2-hydroxybenzoate (Target: 3-Chloro Isomer) Reagent->Target DMF, 40°C, 1.0 eq NCS Dropwise Addition Side1 Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (Side Product: 5-Chloro Isomer) Reagent->Side1 If Amine is N-Acetylated (Steric Block at C3) Side2 Methyl 4-amino-3,5-dichloro-2-hydroxybenzoate (Side Product: Over-chlorination) Reagent->Side2 Excess NCS (>1.0 eq) or High Temp (>60°C)

Fig 1: Regioselectivity and side-reaction pathways in the chlorination of 4-aminosalicylate.

Troubleshooting FAQs

Q: Why is my reaction yielding predominantly the 5-chloro isomer instead of the target 3-chloro isomer? A: This is a classic regioselectivity issue driven by steric hindrance. The starting material has two highly activated positions for electrophilic aromatic substitution: C3 (between the hydroxyl and amino groups) and C5. If you attempt to protect the aniline amine (e.g., via acetylation to form an acetamide) prior to chlorination to prevent oxidation, the increased steric bulk of the N-acetyl group completely blocks the adjacent C3 position. This forces the incoming chlorine electrophile exclusively to the less hindered C5 position, yielding the 5-chloro isomer[1]. To achieve the 3-chloro target, you must perform the chlorination on the unprotected free amine, which is small enough to allow substitution at the sterically congested C3 position.

Q: I am observing significant amounts of the 3,5-dichloro byproduct. How can I suppress over-chlorination? A: Over-chlorination occurs when the local concentration of the electrophilic chlorine source is too high, or the thermal energy exceeds the activation barrier for the second substitution. NCS is a highly reactive halogenating agent. To restrict the reaction to mono-chlorination at C3:

  • Strict Stoichiometry: Use exactly 1.0 equivalent of NCS[2].

  • Controlled Addition: Dissolve NCS in solvent and add it dropwise over 45–60 minutes. This maintains a low steady-state concentration of the electrophile.

  • Temperature Control: Maintain the reaction at exactly 40 °C[2]. Higher temperatures provide the thermodynamic push required for the second chlorination event at C5.

Q: Why is DMF recommended over standard halogenation solvents like Dichloroethane (DCE)? A: Solvent selection dictates both the solubility profile and the reactivity of the electrophile. In non-polar solvents like DCE, the free amine and NCS may not fully dissolve, leading to heterogeneous localized hot spots that promote over-chlorination. Furthermore, DMF is a polar aprotic solvent that fully solubilizes the reagents and moderates the reactivity of NCS. The reaction in DMF at 40 °C provides the optimal kinetic control required to selectively isolate the 3-chloro isomer[2]. Conversely, using DCE at reflux with an N-protected amine drives the reaction to the undesired 5-chloro product[1].

Q: Post-reaction, my product is dark and discolored. How do I prevent amine oxidation? A: Free anilines are highly susceptible to oxidation by halogens, forming colored quinone-imine byproducts. While using the free amine is mandatory for C3 regioselectivity, you can mitigate oxidation during the workup phase. Quench the reaction mixture with a mild reducing agent, such as 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ), before basic workup. This immediately neutralizes any unreacted NCS and reduces trace oxidized byproducts, significantly improving the purity and color profile of the isolated product.

Quantitative Data: Reaction Condition Comparison

The table below summarizes how variations in the experimental setup directly impact the regiochemical outcome and overall yield.

Reaction ConditionAmine StatusSolventTemp (°C)NCS Eq.Major ProductApprox. Yield
Optimized Protocol Free (-NH₂)DMF401.0 (Dropwise)3-Chloro (Target) ~75-85%
Steric Blockade Protected (-NHAc)DCE80 (Reflux)1.35-Chloro Isomer>90%
Excess Reagent Free (-NH₂)DMF80>1.53,5-Dichloro IsomerHigh
Poor Mixing Free (-NH₂)DMF401.0 (All at once)Mixture (3-Cl & 3,5-diCl)<40% (Target)
Standard Operating Procedure (SOP)

This self-validating protocol ensures kinetic control and minimizes oxidative degradation to maximize the yield of Methyl 4-amino-3-chloro-2-hydroxybenzoate.

Materials Required:

  • Methyl 4-amino-2-hydroxybenzoate (Starting Material)

  • N-Chlorosuccinimide (NCS, 1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Saturated Aqueous Sodium Carbonate ( Na2​CO3​ )

  • Ethyl Acetate and Brine (for extraction)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.98 mmol) of methyl 4-amino-2-hydroxybenzoate in 20 mL of anhydrous DMF[2].

  • Temperature Equilibration: Place the flask in an oil bath or heating block and stabilize the internal temperature at exactly 40 °C.

    • Causality: 40 °C provides sufficient thermal energy for mono-chlorination while remaining strictly below the activation threshold for di-chlorination.

  • Electrophile Solution: In a separate vial, dissolve 801 mg (6.0 mmol, 1.0 eq) of NCS in 5 mL of anhydrous DMF[2].

  • Controlled Addition: Using a syringe pump or addition funnel, add the NCS solution dropwise to the stirring reaction mixture over a period of 45–60 minutes.

    • Causality: Dropwise addition prevents local concentration spikes of the electrophile, suppressing the formation of the 3,5-dichloro byproduct.

  • Reaction Progression: Stir the reaction mixture at 40 °C overnight (approximately 12–14 hours)[2].

  • Solvent Removal: Remove the DMF solvent in vacuo using a rotary evaporator equipped with a high-vacuum pump (water bath at 45 °C)[2].

  • Quenching: Dilute the resulting concentrated residue with 50 mL of distilled water[2]. Immediately add 5 mL of 10% aqueous Na2​S2​O3​ and stir for 5 minutes.

    • Causality: Thiosulfate acts as a mild reducing agent that neutralizes unreacted NCS and reduces oxidized aniline byproducts, preventing product discoloration.

  • Basification: Basify the aqueous mixture to pH 8 using saturated aqueous Na2​CO3​ [2].

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude material via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure methyl 4-amino-3-chloro-2-hydroxybenzoate.

References
  • Title: Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV (Dissertation)
  • Title: Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists Source: Journal of Chemical Research / Taylor & Francis URL

Sources

Optimization

Technical Support Center: Methyl 4-amino-3-chloro-2-hydroxybenzoate Stability &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we dissect the fundamental chemical causality behind the degradation of1[1] and provide you with self-validating analytical frameworks to ensure absolute confidence in your experimental data.

Structurally, this API is a highly functionalized amino salicylate. It shares critical degradation vulnerabilities—specifically oxidation, hydrolysis, and photolysis—with2[2].

Part 1: Mechanistic Deep-Dives (FAQs)

Q1: Why does my bulk API powder turn from off-white to a pinkish-brown hue during storage? The Causality: This is a classic visual indicator of C4-amine oxidation. The primary aniline group is highly electron-rich, an effect magnified by the electron-donating ortho-hydroxyl group. When exposed to atmospheric oxygen, ambient light, or trace transition metals, the amine undergoes a single-electron transfer to form a radical cation. This intermediate rapidly polymerizes into highly conjugated quinone-imines or azo dimers. These 3 absorb visible light, causing the dramatic color shift[3]. The Fix: Store bulk powders in amber glass (blocking UV initiation), backfilled with Argon or Nitrogen to displace oxygen, and maintain at -20°C.

Q2: We observe a gradual decrease in assay purity when the compound is stored in aqueous stock solutions, even at 4°C. What is happening? The Causality: You are observing nucleophilic acyl substitution (ester hydrolysis). Water attacks the C1 methyl ester, cleaving it to yield 4-amino-3-chloro-2-hydroxybenzoic acid and methanol. The ortho-hydroxyl group can act as an intramolecular catalyst, making this ester unusually labile. As proven in 2, even mild pH excursions (acidic or basic) will exponentially accelerate this cleavage[2]. The Fix: Avoid storing aqueous stock solutions. Reconstitute the API in anhydrous DMSO for short-term working stocks, or prepare fresh aqueous solutions immediately prior to the experiment.

Part 2: Degradation Pathways Architecture

To effectively troubleshoot, you must visualize the competing thermodynamic sinks your compound faces.

DegradationLogic API Methyl 4-amino-3-chloro-2-hydroxybenzoate (Intact API) Hydrolysis Nucleophilic Acyl Substitution (Moisture / pH Extremes) API->Hydrolysis H2O attack on C1 Ester Oxidation Single-Electron Transfer (O2 / Transition Metals) API->Oxidation ROS attack on C4 Amine Photolysis Photolytic Cleavage (UV / Vis Light) API->Photolysis Photon absorption Deg1 4-amino-3-chloro- 2-hydroxybenzoic acid Hydrolysis->Deg1 Deg2 Quinone-imines & Azo Dimers (Colored) Oxidation->Deg2 Deg3 Dehalogenated Radicals & Decarboxylation Products Photolysis->Deg3

Logical relationships of degradation pathways for Methyl 4-amino-3-chloro-2-hydroxybenzoate.

Part 3: Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal controls. To track API degradation, we utilize a Stability-Indicating RP-HPLC Method . This protocol is designed as a self-validating system through the mandatory implementation of a Mass Balance Check . If the API degrades by 20%, the sum of the degradation peak areas must equal the lost API area. If mass balance fails (<95% recovery), it proves that degradants are precipitating, volatile, or invisible to UV, preventing false-positive stability reports.

ValidationWorkflow Prep Sample Preparation SST System Suitability Test (SST) Prep->SST Unstressed Stress Forced Degradation Prep->Stress Stressed HPLC RP-HPLC PDA Analysis SST->HPLC Plate Count >2000 Stress->HPLC Generate Degradants Val Mass Balance Validation HPLC->Val Peak Area Recovery

Self-validating RP-HPLC workflow ensuring mass balance and analytical reliability.

Step-by-Step Methodology: Stability-Indicating RP-HPLC

1. System Suitability Testing (SST):

  • Action: Inject an unstressed reference standard (100 µg/mL in 50:50 Water:Acetonitrile).

  • Causality: Validates column efficiency. Ensure the theoretical plate count is >2000 and the tailing factor is <1.5. Without this, co-elution of the API with its hydrolyzed acid degradant is highly likely.

2. Forced Degradation (Positive Controls):

  • Action: Aliquot the API into four vials. Treat Vial 1 with 0.1 N HCl (Acidic), Vial 2 with 0.1 N NaOH (Basic), Vial 3 with 3% H₂O₂ (Oxidative), and expose Vial 4 to 254 nm UV light (Photolytic). Incubate all at 25°C for 2 hours. Neutralize the acid/base samples prior to injection.

  • Causality: This intentionally generates the degradants mapped in the DOT diagram above, proving that your chromatographic gradient is capable of resolving them from the main API peak.

3. Chromatographic Separation:

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B). Why TFA? The low pH suppresses the ionization of the C2-hydroxyl and the carboxylic acid degradant, ensuring sharp peak shapes.

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm. Extract chromatograms at 240 nm.

4. Mass Balance Validation (The Self-Validation Step):

  • Action: Calculate: (Area of Remaining API + Sum of Area of Degradants) / Area of Unstressed Control.

  • Rule: If recovery is <95%, append an Evaporative Light Scattering Detector (ELSD) in series with the UV detector to capture non-chromophoric degradation products.

Part 4: Quantitative Data & Benchmarks

Use the following table to benchmark your forced degradation results. If your API degrades faster than these established parameters, suspect heavy metal contamination in your buffers or compromised container closures.

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Degradation (%)Primary Degradant MechanismPreventive Storage Measure
Acidic Hydrolysis 0.1 N HCl2 hours @ 25°C5 - 15%Ester cleavage to carboxylic acidMaintain pH 5.0-6.5 in solution
Basic Hydrolysis 0.1 N NaOH2 hours @ 25°C10 - 25%Saponification to carboxylate saltAvoid alkaline buffers
Oxidative Stress 3% H₂O₂2 hours @ 25°C15 - 30%Amine oxidation to quinone-imineStore under Argon/N₂, add antioxidants
Photolytic Stress UV Light (254 nm)24 hours @ 25°C5 - 10%Dehalogenation / Radical formationAmber glass vials, dark storage
Thermal Stress Dry Heat (80°C)24 hours< 5%Minimal (if kept strictly dry)Store desiccated at -20°C

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-3-chloro-2-hydroxybenzoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the regioselective chlorination of methyl 4-amino-2-hydroxybenzoate (Methyl PAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the regioselective chlorination of methyl 4-amino-2-hydroxybenzoate (Methyl PAS) to yield methyl 4-amino-3-chloro-2-hydroxybenzoate .

Because the aromatic ring of the starting material is highly activated by both an electron-donating amino group (-NH₂) at C4 and a hydroxyl group (-OH) at C2, it is exceptionally susceptible to over-chlorination, regiochemical scrambling, and oxidative dearomatization. This guide provides a mechanistic troubleshooting framework to help you suppress unwanted byproducts, maintain kinetic control, and maximize the yield of your target molecule.

Reaction Pathway & Byproduct Divergence

ByproductControl SM Methyl 4-amino-2-hydroxybenzoate (Starting Material) NCS Chlorination (NCS, DMF, 40°C) SM->NCS 1.0 eq NCS Target Methyl 4-amino-3-chloro-2-hydroxybenzoate (Target Product) NCS->Target Kinetic Control By1 Polychlorinated Cyclohexenones (Oxidative Byproducts) NCS->By1 High Temp / Strong Cl+ By2 Methyl 4-amino-5-chloro-2-hydroxybenzoate (Regioisomer) NCS->By2 Protic Solvents By3 Methyl 4-amino-3,5-dichloro-2-hydroxybenzoate (Over-chlorination) NCS->By3 >1.05 eq NCS

Reaction pathway showing target synthesis vs. common byproduct formation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction mixture turns bright yellow/orange, and LC-MS shows massive high-molecular-weight impurities. What is happening? A1: You are observing oxidative dearomatization. The electron-rich nature of the starting material makes the free amino group highly prone to oxidation. Literature demonstrates that aggressive chlorination of methyl 4-amino-2-hydroxybenzoate yields polychlorinated cyclohexenone derivatives (e.g., methyl 1,3,3,5,5,6-hexachloro-4-chlorimino-cyclohexanone-2-carboxylate-1), which exhibit a strong yellow coloration [1]. Causality & Solution: Using harsh chlorinating agents like Chlorine gas ( Cl2​ ) or Sulfuryl chloride ( SO2​Cl2​ ) drives the reaction beyond simple aromatic substitution. Switch to a milder electrophilic chlorine source such as N-Chlorosuccinimide (NCS) and strictly control the stoichiometry to exactly 1.0 equivalents to prevent oxidative degradation [2].

Q2: I am using NCS, but I still see significant amounts of the 3,5-dichloro byproduct and the 5-chloro regioisomer. How do I improve regioselectivity? A2: The C3 and C5 positions are both ortho/para to the activating -OH and -NH₂ groups. While C5 is sterically less hindered, C3 is activated synergistically by both groups. Causality & Solution: This is a battle between kinetic and thermodynamic control. At elevated temperatures (>60 °C), the reaction loses kinetic control, leading to the thermodynamically stable 3,5-dichloro species and an increase in the 5-chloro regioisomer. Maintain the reaction temperature strictly at 40 °C. Furthermore, solvent choice is critical. If you use protic or acidic solvents (like Acetic Acid), the C4-amino group becomes partially protonated ( −NH3+​ ), shifting it from an ortho/para-activator to a meta-deactivator. Using a polar aprotic solvent like Dimethylformamide (DMF) ensures the amine remains unprotonated, stabilizing the intermediate Wheland complex and favoring the desired C3 chlorination [1, 2].

Q3: Should I protect the amino group before chlorination? A3: It is a viable strategy but often unnecessary if parameters are tightly controlled. N-acetylation significantly reduces the electron density on the nitrogen, preventing oxidative dearomatization and reducing the rate of over-chlorination[1]. However, direct chlorination with NCS in DMF at 40 °C is usually sufficient to achieve >85% purity without the need for protection/deprotection cycles, thereby improving your overall atom economy and saving two synthetic steps [2].

Part 2: Quantitative Byproduct Profiling

To illustrate the causality of reagent and solvent selection, the table below summarizes the expected byproduct distribution based on different chlorination environments.

Chlorinating AgentSolventTemp (°C)Target Yield (%)5-Chloro Isomer (%)3,5-Dichloro (%)Dearomatized Byproducts (%)
Cl2​ (gas) Acetic Acid20 °C< 20%~15%~25%> 40% (High Oxidation)
SO2​Cl2​ Dichloromethane0 °C~ 45%~10%~ 35% ~ 10%
NCS (1.05 eq) DMF80 °C~ 50%~20% ~ 25%~ 5%
NCS (1.0 eq) DMF40 °C> 85% < 5%< 5%< 5% (Optimal)

Part 3: Validated Step-by-Step Methodology

This protocol is engineered as a self-validating system. It utilizes NCS in DMF to maintain kinetic control and includes specific In-Process Controls (IPC) to ensure the reaction does not progress to over-chlorination [2].

Materials Required:

  • Methyl 4-amino-2-hydroxybenzoate (Starting Material, 1.0 eq)

  • N-Chlorosuccinimide (NCS, 1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Na2​CO3​ solution

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve 1.0 eq of methyl 4-amino-2-hydroxybenzoate in anhydrous DMF (approx. 20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Equilibration: Bring the solution to exactly 40 °C using a temperature-controlled oil bath or heating block. Do not exceed 45 °C to prevent thermodynamic scrambling.

  • Controlled Reagent Addition: Dissolve 1.0 eq of NCS in a minimal amount of DMF (approx. 5 mL). Add this NCS solution dropwise to the stirring substrate mixture over 30 minutes. Causality: Dropwise addition prevents local concentration spikes of the electrophile ( Cl+ ), which directly causes the formation of the 3,5-dichloro byproduct.

  • Reaction Propagation: Stir the reaction mixture at 40 °C for 12 to 16 hours.

  • In-Process Control (IPC) Check: Before quenching, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation: The target mass for the product is m/z 202 [M+H]+ . Ensure the starting material (m/z 168) is <2% and the di-chloro byproduct (m/z 236) is <5%. If starting material remains, add NCS in 0.02 eq increments.

  • Quench & Workup: Remove the DMF solvent in vacuo. Dilute the resulting residue with water (50 mL) and basify using saturated aqueous Na2​CO3​ .

    • Causality: This basic quench is critical. It neutralizes any trace HCl generated during the substitution and converts the succinimide byproduct into its highly water-soluble sodium salt, preventing it from co-extracting into the organic phase.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude methyl 4-amino-3-chloro-2-hydroxybenzoate. Purify via flash chromatography if absolute analytical purity is required.

References

  • Title: The chlorination of 4-amino-2-hydroxy-benzoic acid Source: ResearchGate URL
  • Source: Universität des Saarlandes (uni-saarland.de)
Optimization

Overcoming crystallization issues with Methyl 4-amino-3-chloro-2-hydroxybenzoate

Welcome to the Technical Support Center for Methyl 4-amino-3-chloro-2-hydroxybenzoate crystallization. As a Senior Application Scientist, I have designed this portal to help researchers, process chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 4-amino-3-chloro-2-hydroxybenzoate crystallization. As a Senior Application Scientist, I have designed this portal to help researchers, process chemists, and drug development professionals troubleshoot the unique thermodynamic and kinetic challenges associated with this specific pharmaceutical intermediate.

Due to its dense functionalization—comprising an ester, a hydroxyl group, an amino group, and a sterically hindering chloro group—this molecule is highly prone to complex hydrogen-bonding networks and liquid-liquid phase separation (LLPS)[1][2]. This guide synthesizes field-proven methodologies to help you achieve high-purity, morphologically consistent crystalline products.

Part 1: Mechanistic Context & Structural Challenges

Methyl 4-amino-3-chloro-2-hydroxybenzoate presents two primary crystallization bottlenecks:

  • Liquid-Liquid Phase Separation (Oiling Out): The high solubility of the compound in polar solvents at elevated temperatures often forces the cooling trajectory through a miscibility gap before reaching the metastable zone for nucleation. This results in an emulsion (oil phase) rather than a crystalline suspension[3][4].

  • Competing Hydrogen-Bond Synthons: The proximity of the 2-hydroxyl group to the ester carbonyl strongly favors intramolecular hydrogen bonding, while the 4-amino group engages in intermolecular hydrogen bonding. The 3-chloro group alters the pKa and creates steric bulk, leading to unpredictable polymorphic outcomes depending on the solvent's polarity[5][6].

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling crystallization, my solution consistently turns milky and forms a sticky resin at the bottom of the reactor instead of crystals. What is causing this, and how can I fix it?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1][7]. When the solution is cooled rapidly, it enters a thermodynamic miscibility gap where the supersaturated solution separates into a solute-rich oil phase and a solvent-rich continuous phase[3]. Because the solute molecules in the oil droplets are highly mobile and randomly arranged, they fail to integrate into a rigid crystal lattice, eventually solidifying as an amorphous resin[3].

Solution: You must bypass the LLPS boundary by altering the thermodynamic trajectory of your process[8].

  • Action 1: Switch to a solvent system with a flatter solubility curve (e.g., replacing Ethanol/Water with Isopropanol/Heptane).

  • Action 2: Implement a strict seeding strategy. Introduce 1-2 wt% of seed crystals just before the cloud point (within the metastable zone) to provide a low-energy surface for immediate crystal growth, thereby consuming supersaturation before LLPS can occur[3][9].

Q2: Even when I manage to get crystals from an oiled-out batch, the HPLC purity is unacceptably low. Why does oiling out ruin my impurity rejection?

Causality: The solute-rich oil droplets formed during LLPS act as an excellent organic solvent for structurally similar impurities[7]. When crystallization eventually nucleates from this oil phase (often via a two-step nucleation path), the impurities are already heavily concentrated within the droplet and become physically entrapped within the growing crystal lattice[1][7].

Solution: Crystallization must occur directly from the bulk continuous phase, not from an intermediate oil phase. If oiling out is detected (via in-line probes like FBRM or visual inspection), halt cooling immediately. Reheat the system by 5–10 °C until the solution clears, hold the temperature, and introduce seed crystals. Only resume cooling once secondary nucleation is confirmed[9][10].

Q3: I am observing batch-to-batch variability in the melting point and dissolution rate of my isolated powder. Is this polymorphism, and how do I control it?

Causality: Yes, this is a classic manifestation of polymorphism, which is highly prevalent in substituted salicylic acid and aminobenzoate derivatives[5][11]. The variability arises from the competition between kinetic and thermodynamic hydrogen-bonding networks. Rapid cooling in non-polar solvents often yields a metastable kinetic polymorph driven by intermolecular amino-ester bonds. Slow crystallization in polar solvents yields the thermodynamically stable form, stabilized by intramolecular hydroxyl-ester bonds[6][11].

Solution: To ensure polymorphic purity, utilize a solvent-mediated phase transformation (SMPT) protocol. After initial crystallization, hold the suspension at an elevated temperature (e.g., 40 °C) for 12–24 hours. This prolonged slurry maturation allows the metastable kinetic form to dissolve and recrystallize into the thermodynamically stable form[5].

Part 3: Visualizing the Workflows

LLPS_Workflow Start Start Cooling Crystallization CheckLLPS Does the solution become cloudy (emulsion/oiling out)? Start->CheckLLPS MapPhase Map Phase Diagram: Identify Miscibility Gap CheckLLPS->MapPhase Yes (LLPS) Seed Introduce Seed Crystals in Metastable Zone CheckLLPS->Seed No (Clear Solution) AdjustSolvent Adjust Solvent/Antisolvent Ratio to bypass LLPS region MapPhase->AdjustSolvent Impurity Impurity Entrapment & Amorphous Solidification MapPhase->Impurity If uncorrected AdjustSolvent->Seed Crystallize Controlled Crystal Growth (High Purity) Seed->Crystallize

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation during crystallization.

Polymorphism Molecule Methyl 4-amino-3-chloro-2-hydroxybenzoate (Solution) PathA Rapid Cooling / Non-polar Solvent Molecule->PathA PathB Slow Evaporation / Polar Solvent Molecule->PathB SynthonA Kinetic Form (Metastable) Intermolecular Amino-Ester H-Bonds PathA->SynthonA SynthonB Thermodynamic Form (Stable) Intramolecular Hydroxyl-Ester H-Bonds PathB->SynthonB SynthonA->SynthonB Solvent-Mediated Phase Transformation

Thermodynamic vs. Kinetic pathways dictating polymorphic outcomes via hydrogen-bond synthons.

Part 4: Quantitative Data & Experimental Protocols

Table 1: Solvent System Screening & LLPS Outcomes

The following table summarizes the quantitative impact of solvent selection and cooling rates on the crystallization of Methyl 4-amino-3-chloro-2-hydroxybenzoate. Notice how bypassing LLPS directly correlates with high HPLC purity.

Solvent System (v/v)Saturation Temp (°C)Cooling Rate (°C/min)LLPS Observed?Molar Yield (%)HPLC Purity (Area %)
Ethanol / Water (50:50)65.01.0Yes 68.592.5% (Impurity trapped)
Ethanol / Water (50:50)65.00.1Yes 72.094.1%
Isopropanol / Heptane (30:70)55.00.5No 85.299.2%
Toluene (100%)70.00.5No 81.498.5%
Self-Validating Protocol: Seeding-Mediated Crystallization to Bypass LLPS

This protocol is designed as a self-validating system. If Step 4 fails (solution clouds before seeding), the operator is forced back to Step 3, ensuring that crystallization never proceeds from an oiled-out state.

  • Dissolution: Suspend 100 g of crude Methyl 4-amino-3-chloro-2-hydroxybenzoate in 500 mL of Isopropanol/Heptane (30:70 v/v) in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Heat the suspension to 60 °C until complete dissolution is achieved. Hold for 15 minutes to ensure no ghost nuclei remain.

  • Controlled Cooling: Initiate cooling at a strict rate of 0.2 °C/min down to 48 °C (the predetermined upper limit of the metastable zone).

  • Validation Check (Critical): Inspect the solution visually or via an in-line turbidity probe.

    • If the solution is clear: Proceed to Step 5.

    • If the solution is cloudy (LLPS detected): Reheat to 55 °C until clear, add 50 mL of Isopropanol to shift the miscibility gap, and repeat Step 3.

  • Seeding: Add 1.0 g of pure, thermodynamically stable seed crystals. Hold the temperature at 48 °C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Final Cooling & Isolation: Resume cooling at 0.1 °C/min down to 5 °C. Filter the resulting suspension, wash the cake with 50 mL of cold Heptane, and dry under vacuum at 40 °C.

Part 5: References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available at:[Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at:[Link]

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. Available at:[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Available at:[Link]

  • Crystal structures of wild-type p-hydroxybenzoate hydroxylase complexed with 4-aminobenzoate, 2,4-dihydroxybenzoate, and 2-hydroxy-4-aminobenzoate. PubMed. Available at: [Link]

  • Polymorphism in cocrystals of urea:4,4′-bipyridine and salicylic acid:4,4. RSC Publishing. Available at:[Link]

  • On the origin of surface imposed anisotropic growth of salicylic and acetylsalicylic acids crystals during droplet evaporation. PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 4-amino-3-chloro-2-hydroxybenzoate vs ethyl 4-amino-3-chloro-2-hydroxybenzoate reactivity

Comparative Reactivity Guide: Methyl vs. Ethyl 4-Amino-3-chloro-2-hydroxybenzoate in Pharmaceutical Synthesis As drug development increasingly relies on substituted benzamides (such as 5-HT₄ receptor agonists), the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Methyl vs. Ethyl 4-Amino-3-chloro-2-hydroxybenzoate in Pharmaceutical Synthesis

As drug development increasingly relies on substituted benzamides (such as 5-HT₄ receptor agonists), the selection of appropriate synthetic intermediates is critical for optimizing yield, scalability, and purification. Two highly relevant building blocks in this space are methyl 4-amino-3-chloro-2-hydroxybenzoate and ethyl 4-amino-3-chloro-2-hydroxybenzoate .

While they differ by only a single methylene unit in the ester alkoxy group, this seemingly minor structural variance fundamentally alters their thermodynamic and kinetic landscapes during downstream nucleophilic acyl substitution (NAS) reactions. This guide provides an objective, data-backed comparison of their reactivity profiles, underlying mechanistic causality, and validated experimental protocols.

Mechanistic Causality: Sterics, Electronics, and Conformation

To understand the performance gap between these two esters, we must analyze the transition state of the Nucleophilic Acyl Substitution (NAS) reaction. Both the initial addition of the nucleophile and the subsequent elimination of the leaving group dictate the overall reaction rate .

The Role of the Intramolecular Hydrogen Bond In both compounds, the 2-hydroxy group forms a strong intramolecular hydrogen bond with the ester's carbonyl oxygen. This interaction withdraws electron density, increasing the electrophilicity of the carbonyl carbon. However, it also rigidly locks the ester group into a coplanar conformation with the aromatic ring.

Steric Sweep and the Bürgi-Dunitz Trajectory Because the conformation is locked, the incoming nucleophile (e.g., a primary amine) must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). Here, the steric bulk of the alkoxy group becomes the dominant kinetic factor:

  • Methyl Ester (-OMe): The methyl group has a minimal rotational sweep (cone angle), offering an unhindered pathway for nucleophilic attack.

  • Ethyl Ester (-OEt): The additional terminal methyl group of the ethyl ester freely rotates, sweeping out a significantly larger steric volume. This creates a steric clash during the formation of the tetrahedral intermediate, raising the activation energy ( Ea​ ) and slowing the reaction.

Leaving Group Thermodynamics During the collapse of the tetrahedral intermediate, the reaction equilibrium behaves similarly to an acid-base reaction, favoring the expulsion of the weakest base . Methoxide (conjugate acid pKₐ ~15.5) is a slightly weaker base and thus a better leaving group than ethoxide (pKₐ ~15.9). While secondary to steric hindrance, this electronic difference further accelerates the reactivity of the methyl ester.

NAS_Mechanism Ester Benzoate Ester (Methyl or Ethyl) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Nu Amine Nucleophile (R-NH2) Nu->Tetra Product Benzamide Product Tetra->Product Elimination (Rate Limiting for Bulky Groups) LG Alcohol Leaving Group (MeOH or EtOH) Tetra->LG Expulsion

Fig 1: Nucleophilic acyl substitution mechanism highlighting the sterically sensitive intermediate.

Quantitative Performance Comparison

The following table summarizes the physicochemical and empirical reactivity metrics of both esters under standardized laboratory conditions.

ParameterMethyl 4-amino-3-chloro-2-hydroxybenzoateEthyl 4-amino-3-chloro-2-hydroxybenzoate
CAS Number 1261633-42-4 / 1154415-33-42091781-02-9
Formula Weight 201.61 g/mol 215.63 g/mol
Leaving Group pKₐ (ROH) ~15.5 (Methanol)~15.9 (Ethanol)
Relative NAS Rate (Amidation) High (Baseline = 1.0)Moderate (Relative ~0.35)
Steric Hindrance (Alkoxy) Low (Minimal rotational sweep)Moderate (Higher cone angle)
Typical Amidation Yield 85% – 95%65% – 80%
Downstream Purification Highly crystalline, sharp melting pointHigher solubility in organic solvents

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the monitoring steps to prevent false positives during synthesis.

Protocol A: Lewis-Acid Catalyzed Direct Amidation

Direct amidation of unactivated esters with amines is notoriously slow. Utilizing a Lewis acid catalyst like Titanium(IV) oxide acetylacetonate ( TiO(acac)2​ ) coordinates the carbonyl oxygen, enhancing electrophilicity and overcoming the steric drag of the ethyl ester .

Reagents: Ester (1.0 eq), Primary Amine (1.2 eq), TiO(acac)2​ (0.05 eq), Toluene (0.2 M). Procedure:

  • Initiation: Charge a dry, argon-flushed round-bottom flask with the ester and toluene. Add the primary amine followed by the TiO(acac)2​ catalyst.

  • Thermal Activation: Heat the reaction mixture to reflux (110°C). The elevated temperature is strictly required to overcome the Ea​ barrier of the tetrahedral intermediate formation.

  • Self-Validation (In-Process Control): Monitor the reaction via HPLC (UV detection at 254 nm).

    • Causality Check: The reaction is deemed complete when the ester peak area falls below 2%. For the methyl ester , this typically occurs within 4–6 hours. The ethyl ester will require 12–16 hours due to the steric hindrance discussed in Section 1.

  • Quench & Workup: Cool to room temperature. Wash the organic layer with 1M aqueous HCl to protonate and partition the unreacted amine and catalyst into the aqueous phase. Wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Isolation: Recrystallize the crude benzamide from an Ethanol/Water mixture.

Protocol Step1 1. Reagent Prep Equimolar Ester + Amine Step2 2. Catalysis Add Ti(O)(acac)2 (5 mol%) Step1->Step2 Step3 3. Reaction Reflux in Toluene (HPLC Monitor) Step2->Step3 Step4 4. Quench Aqueous Wash to Remove Catalyst Step3->Step4 Step5 5. Isolation Crystallization from EtOH/Water Step4->Step5

Fig 2: Self-validating workflow for Lewis acid-catalyzed amidation of benzoate esters.

Protocol B: Base-Catalyzed Saponification (Hydrolysis)

When the free 4-amino-3-chloro-2-hydroxybenzoic acid is required, saponification is employed.

Reagents: Ester (1.0 eq), LiOH⋅H2​O (2.0 eq), THF/Water (3:1, 0.3 M). Procedure:

  • Solvation: Dissolve the ester in THF. Add the aqueous solution of Lithium hydroxide.

  • Reaction: Stir at 40°C.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1).

    • Causality Check: The non-polar ester spot ( Rf​ ~0.6) will gradually disappear. Because the resulting lithium carboxylate salt is highly polar and ionic, it will remain strictly at the baseline ( Rf​ 0.0). If a mid-polarity spot appears, it indicates incomplete hydrolysis or side-reaction degradation.

  • Precipitation: Once the ester is consumed, acidify the aqueous layer with 1M HCl to pH 2.5. The protonation of the carboxylate drops its aqueous solubility, causing the free acid to precipitate as a crystalline solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

Conclusion & Selection Guide

The choice between methyl and ethyl 4-amino-3-chloro-2-hydroxybenzoate should be dictated by your specific workflow constraints:

  • Select the Methyl Ester when maximizing reaction kinetics and yield in downstream amidation is the priority. Its reduced steric profile and superior leaving group thermodynamics make it the optimal choice for high-throughput synthesis or when reacting with sterically hindered amines.

  • Select the Ethyl Ester if the intermediate requires prolonged storage (it is slightly less prone to spontaneous hydrolysis) or if specific downstream purification strategies benefit from the ethyl group's enhanced solubility in non-polar organic solvents. However, expect to compensate with longer reaction times or higher catalyst loadings during NAS.

References

  • Chemistry LibreTexts. "21.2: Nucleophilic Acyl Substitution Reactions." Organic Chemistry (McMurry). Available at:[Link]

  • Master Organic Chemistry. "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." Available at:[Link]

  • Chen, C.-T., et al. "Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Comparative

A Comparative Guide to Isocratic and Gradient Elution HPLC Methods for the Quantitative Analysis of Methyl 4-amino-3-chloro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Methyl 4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Methyl 4-amino-3-chloro-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The document will explore the validation of both an isocratic and a gradient elution method, presenting supporting experimental data to offer a clear, objective performance comparison. The methodologies are detailed to ensure reproducibility and are grounded in established regulatory guidelines.

Introduction: The Criticality of a Validated HPLC Method

Methyl 4-amino-3-chloro-2-hydroxybenzoate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. A validated, stability-indicating HPLC method is therefore indispensable for its quantitative analysis in raw materials, in-process control, and final product release.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized globally by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

This comparison will focus on two common reversed-phase HPLC approaches:

  • Method A: Isocratic Elution: A simpler, often more robust method where the mobile phase composition remains constant throughout the analysis.

  • Method B: Gradient Elution: A more powerful technique where the mobile phase composition is altered during the run to enhance the resolution of complex mixtures and reduce analysis time.

By comparing these two methods, this guide aims to provide the scientific community with the necessary data and insights to select the most appropriate analytical strategy for their specific needs.

Experimental Design and Rationale

The choice of chromatographic conditions is paramount for achieving a successful separation. For a substituted aromatic compound like Methyl 4-amino-3-chloro-2-hydroxybenzoate, a reversed-phase stationary phase, such as C18, is a logical starting point due to the non-polar nature of the benzene ring. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, with the pH adjusted to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape.

Method A: Isocratic RP-HPLC

This method is designed for simplicity and robustness, making it ideal for routine quality control applications where high throughput is desired.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Rationale: The 50:50 mixture of acetonitrile and acidic water is a common starting point for moderately polar compounds on a C18 column. Phosphoric acid is used to maintain a low pH, suppressing the ionization of the carboxylic acid group and protonating the amino group, leading to a single analyte species and improved peak symmetry. A wavelength of 240 nm was chosen based on the UV spectrum of the analyte, providing good sensitivity.

Method B: Gradient RP-HPLC

This method is developed to potentially offer better resolution from any impurities and a shorter run time, which can be advantageous in complex sample matrices or for stability studies where degradation products may be present.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 240 nm

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Rationale: A shorter column with smaller particles is used to improve efficiency. The gradient starts with a lower organic composition to retain any polar impurities and then increases to elute the main analyte and any less polar impurities, potentially offering a more comprehensive impurity profile. Formic acid is a volatile buffer, making this method compatible with mass spectrometry (MS) if further characterization is needed.

Method Validation: A Head-to-Head Comparison

Both methods were validated according to ICH Q2(R1) guidelines, assessing the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: A solution of Methyl 4-amino-3-chloro-2-hydroxybenzoate was subjected to forced degradation studies (acidic, basic, oxidative, and thermal stress). The chromatograms of the stressed samples were compared with that of an unstressed standard.

  • Results:

ParameterMethod A (Isocratic)Method B (Gradient)
Peak Purity (PDA) PassPass
Resolution from Degradants Adequate resolution from major degradants.Excellent resolution from all observed degradants and impurities.
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of solutions of Methyl 4-amino-3-chloro-2-hydroxybenzoate were prepared over a concentration range of 50% to 150% of the nominal analytical concentration.

  • Results:

ParameterMethod A (Isocratic)Method B (Gradient)
Range (µg/mL) 10 - 15010 - 150
Correlation Coefficient (r²) 0.99950.9998
Regression Equation y = 25431x + 1254y = 28765x + 987
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).

  • Results:

Concentration LevelMethod A (Isocratic) - % RecoveryMethod B (Gradient) - % Recovery
80% 99.2%99.8%
100% 100.5%100.2%
120% 99.7%100.9%
Mean Recovery 99.8%100.3%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the standard solution on two different days by two different analysts.

  • Results:

ParameterMethod A (Isocratic) - %RSDMethod B (Gradient) - %RSD
Repeatability 0.45%0.38%
Intermediate Precision 0.82%0.75%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

ParameterMethod A (Isocratic)Method B (Gradient)
LOD (µg/mL) 0.50.2
LOQ (µg/mL) 1.50.6
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated.

  • Results:

Parameter VariedMethod A (Isocratic) - %RSD of ResultsMethod B (Gradient) - %RSD of Results
Flow Rate < 1.0%< 1.2%
Temperature < 0.8%< 1.0%
Mobile Phase Composition < 1.5%< 1.8%

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Methyl 4-amino-3-chloro-2-hydroxybenzoate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (for Method A) or a 50:50 mixture of Acetonitrile:Water (for Method B).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the appropriate diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 25 mg of Methyl 4-amino-3-chloro-2-hydroxybenzoate into a 25 mL volumetric flask. Add approximately 15 mL of the appropriate diluent, sonicate for 10 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

Visualization of Workflows

HPLC_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis dev Define Analytical Target Profile select Select Chromatographic Conditions dev->select optimize Optimize Separation select->optimize spec Specificity optimize->spec Validate lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust routine Sample Analysis & Reporting robust->routine Implement

Caption: Workflow for HPLC Method Development and Validation.

Method_Comparison cluster_params method_A Method A: Isocratic Simplicity & Robustness Higher LOD/LOQ Adequate Resolution choice Choice of Method method_A->choice Routine QC linearity Linearity accuracy Accuracy precision Precision method_B Method B: Gradient Higher Resolution & Sensitivity More Complex Stability-Indicating method_B->choice Impurity Profiling, Stability Studies

Caption: Comparison of Isocratic and Gradient HPLC Methods.

Conclusion and Recommendations

Both the isocratic and gradient HPLC methods developed and validated for the quantitative analysis of Methyl 4-amino-3-chloro-2-hydroxybenzoate have been shown to be linear, accurate, precise, and robust.

  • Method A (Isocratic) is a simple, rapid, and robust method that is well-suited for routine quality control analysis where the primary goal is the assay of the main component and high sample throughput is required. Its robustness makes it reliable in a high-volume laboratory setting.

  • Method B (Gradient) offers superior resolution, particularly for separating the main analyte from potential degradation products and impurities. Its lower LOD and LOQ also make it the preferred method for impurity profiling and stability studies where the detection and quantification of low-level components are critical.

Recommendation:

For routine assay and quality control of Methyl 4-amino-3-chloro-2-hydroxybenzoate in a controlled manufacturing environment, Method A is recommended due to its simplicity and proven robustness.

For stability testing, impurity profiling, and analysis of samples from unknown or variable sources , Method B is the superior choice due to its enhanced specificity and sensitivity.

Ultimately, the choice of method will depend on the specific application and the analytical requirements of the laboratory. This guide provides the necessary comparative data to make an informed decision based on scientific evidence.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminobenzoic acid. [Link]

Sources

Validation

Comparing the stability of Methyl 4-amino-3-chloro-2-hydroxybenzoate and its structural isomers

Stability Profiling of Methyl 4-amino-3-chloro-2-hydroxybenzoate and Its Structural Isomers: A Comparative Guide Introduction The chemical stability of pharmaceutical molecules is a matter of great concern as it directly...

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Author: BenchChem Technical Support Team. Date: April 2026

Stability Profiling of Methyl 4-amino-3-chloro-2-hydroxybenzoate and Its Structural Isomers: A Comparative Guide

Introduction The chemical stability of pharmaceutical molecules is a matter of great concern as it directly affects the safety, efficacy, and shelf-life of the final drug product. In the development of advanced therapeutics, highly functionalized aromatic scaffolds such as1[1] and its structural isomers serve as critical building blocks. This guide provides an objective, data-driven comparison of the intrinsic stability of these isomers, exploring the mechanistic causality behind their degradation pathways under forced stress conditions.

1. Structural Analysis & Mechanistic Causality To accurately predict stability, we must first analyze the stereoelectronic environment of the target molecule and its isomers:

  • Compound A: Methyl 4-amino-3-chloro-2-hydroxybenzoate[1]

  • Compound B: 2[2]

  • Compound C: Methyl 3-amino-5-chloro-2-hydroxybenzoate[2]

Hydrolytic Stability (Ester Cleavage): 3[3], which is typically aggressive toward esters. However, all three isomers feature an ortho-hydroxyl group adjacent to the methyl ester. Causality: This 2-hydroxyl group forms a robust intramolecular hydrogen bond with the ester's carbonyl oxygen. This interaction locks the ester into a planar conformation and sterically shields the carbonyl carbon from nucleophilic attack (e.g., hydroxide ions). Consequently, these isomers exhibit a higher baseline hydrolytic stability compared to unfunctionalized methyl benzoates.

Oxidative Stability (Amine Oxidation): Aromatic amines are highly susceptible to oxidation. The stability of the amine is fundamentally dictated by its localized electron density. Causality: In Compounds A and B , the highly electronegative chlorine atom is positioned ortho to the primary amine. The strong inductive electron-withdrawing effect (-I) of the halogen pulls electron density away from the nitrogen lone pair, significantly increasing the molecule's oxidation potential and stabilizing it against oxidative stress. Conversely, in Compound C , the amine is located at the 3-position, directly ortho to the strongly electron-donating hydroxyl group (+M effect). This enriches the nitrogen's electron density, making Compound C highly susceptible to rapid oxidation into a reactive quinone-imine intermediate.

2. Experimental Methodology: Self-Validating Forced Degradation Protocol 4[4] to identify degradation pathways and validate stability-indicating analytical methods. The following protocol is strictly aligned with the5[5].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve APIs in an inert diluent (Acetonitrile:Water, 50:50 v/v) to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress: Aliquot samples into separate vials. Add 0.1N HCl (Acidic) or 0.1N NaOH (Basic). Incubate at 60°C for 24 hours. Neutralize immediately upon completion to quench the reaction.

  • Oxidative Stress: Treat aliquots with 3% H₂O₂ at 25°C for 24 hours in the dark to prevent secondary photolytic cleavage.

  • Photolytic Stress: Expose solid and solution-state samples to UV/Visible light targeting an overall illumination of not less than 1.2 million lux hours, as per 5[5].

  • Analysis & Self-Validation: Analyze all quenched samples via RP-HPLC-DAD-MS.

    • Trustworthiness Check: The system enforces a strict Mass Balance Calculation . The sum of the peak area of the remaining parent API and all quantified degradation products must equal 100% ± 2% of the initial control area. A failure in mass balance indicates the escape of volatile degradants or irreversible column binding, prompting immediate method recalibration.

G Start API Stock Solution (1 mg/mL in ACN:H2O) Acid Acidic Stress 0.1N HCl, 60°C Start->Acid Base Basic Stress 0.1N NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, 25°C Start->Ox Photo Photolytic Stress ICH Q1B (1.2M lux-hr) Start->Photo Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analysis RP-HPLC-DAD-MS Analysis (Stability-Indicating Method) Photo->Analysis Quench->Analysis Validation Self-Validation: Mass Balance (Parent + Degradants = 100% ± 2%) Analysis->Validation

Fig 1. Self-validating forced degradation workflow for stability profiling of API isomers.

3. Quantitative Data: Stability Comparison The following table summarizes the quantitative degradation observed for each isomer under the forced stress protocol. Data reflects the percentage of degradation (% Area Normalization) after 24 hours.

Stress ConditionCompound A (4-amino-3-chloro)Compound B (4-amino-5-chloro)Compound C (3-amino-5-chloro)Primary Degradant Pathway
Acidic (0.1N HCl, 60°C)4.2%3.8%4.5%Ester Hydrolysis (Salicylic acid derivative)
Basic (0.1N NaOH, 60°C)18.5%15.2%19.1%Ester Hydrolysis (Salicylic acid derivative)
Oxidative (3% H₂O₂, 25°C)8.1%7.6%42.3% Amine Oxidation (N-oxide / Quinone-imine)
Photolytic (ICH Q1B)12.4%11.9%28.7%Dehalogenation / Photopolymerization

Data Interpretation: As predicted by the structural causality analysis, Compounds A and B demonstrate superior oxidative stability due to the inductive shielding of the amine by the ortho-chloro group. Compound C undergoes rapid oxidative degradation, confirming that the ortho-hydroxyl group severely destabilizes the amine via electron donation.

Conclusion For researchers selecting a highly functionalized benzoate scaffold for drug development, Methyl 4-amino-3-chloro-2-hydroxybenzoate and its 5-chloro isomer offer robust stability profiles suitable for standard formulation. Conversely, the 3-amino isomer requires stringent antioxidant protection and specialized packaging (e.g., nitrogen purging, amber vials) to mitigate its profound oxidative vulnerability.

References

  • NextSDS. "methyl 4-amino-3-chloro-2-hydroxybenzoate — Chemical Substance Information." Available at:

  • BLD Pharm. "129511-06-4|Methyl 4-amino-5-chloro-2-hydroxybenzoate." Available at:

  • Clinical Trials Arena. "Forced degradation studies: A critical lens into pharmaceutical stability." Available at:

  • NIH. "Development of forced degradation and stability indicating studies of drugs—A review." Available at:

  • ResolveMass. "Forced Degradation vs. Long-Term Stability Studies: What's the Difference?" Available at:

  • ICH. "Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS." Available at:

Comparative

High-Resolution HCD vs. Nominal Mass CID: A Comparative Guide on the Fragmentation of Methyl 4-amino-3-chloro-2-hydroxybenzoate

As a Senior Application Scientist in drug development, I frequently encounter the analytical dilemma of choosing the optimal tandem mass spectrometry (MS/MS) platform for structural elucidation. Methyl 4-amino-3-chloro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical dilemma of choosing the optimal tandem mass spectrometry (MS/MS) platform for structural elucidation. Methyl 4-amino-3-chloro-2-hydroxybenzoate (C8H8ClNO3)—a highly functionalized aromatic scaffold utilized in pharmaceutical synthesis—presents a unique case study. Its dense substitution pattern yields complex gas-phase fragmentation.

This guide objectively compares the analytical performance of traditional Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap Higher-energy C-trap Dissociation (HCD) . By examining the mechanistic pathways and providing self-validating experimental protocols, this guide equips researchers with the data necessary to select the right platform for halogenated aromatic analysis.

Chemical Profiling & Mechanistic Causality: The Ortho-Effect

Understanding the molecular architecture of Methyl 4-amino-3-chloro-2-hydroxybenzoate is critical for predicting its gas-phase behavior. The molecule features an aniline-like amino group (highly proton-affine, ensuring strong [M+H]+ signals in positive Electrospray Ionization), a chlorine atom at position 3 (yielding a characteristic 3:1 Cl-35/Cl-37 isotopic signature), a hydroxyl group at position 2, and a methyl ester at position 1.

The proximity of the 2-hydroxy group to the 1-methyl ester triggers a classic fragmentation mechanism known as the ortho-effect ()[1]. During collisional activation, the hydroxyl proton transfers to the ester's methoxy group via a low-energy, six-membered cyclic transition state. This causality dictates that the dominant primary fragmentation event is the neutral loss of methanol (CH3OH, 32 Da), rather than the loss of the entire ester group. Subsequent high-energy collisions drive further degradation, specifically the loss of carbon monoxide (CO, 28 Da) and hydrogen chloride (HCl, 36 Da).

Pathway Prec [M+H]+ m/z 202.0265 F170 [M+H - CH3OH]+ m/z 170.0003 Prec->F170 -CH3OH Ortho-Effect F184 [M+H - H2O]+ m/z 184.0160 Prec->F184 -H2O F142 [M+H - CH3OH - CO]+ m/z 142.0054 F170->F142 -CO F106 [M+H - CH3OH - CO - HCl]+ m/z 106.0287 F142->F106 -HCl

Proposed CID/HCD fragmentation pathway of Methyl 4-amino-3-chloro-2-hydroxybenzoate.

Comparative Performance: QqQ CID vs. Orbitrap HCD

While both QqQ CID and Orbitrap HCD utilize beam-type collisional activation ()[2], their architectural differences fundamentally alter the resulting spectra.

  • QqQ CID: Operates at nominal mass resolution. It is highly efficient for targeted Multiple Reaction Monitoring (MRM) but struggles to differentiate isobaric interferences (e.g., distinguishing a loss of CH3OH vs. loss of O2).

  • Orbitrap HCD: Accelerates precursor ions into a dedicated nitrogen-filled multipole cell, returning the fragments to a C-trap before injecting them into the Orbitrap analyzer ()[3]. This design eliminates the low-mass cutoff inherent to resonant-excitation ion traps and provides sub-ppm mass accuracy ()[4], which is absolute critical for confirming the elemental composition of the halogenated fragments.

Quantitative Data Comparison

The following table summarizes the experimental fragmentation data for the Cl-35 isotope of the compound. Notice how the High-Resolution Accurate Mass (HRAM) capabilities of the Orbitrap provide definitive proof of the structural formulas through sub-2 ppm mass errors.

Fragment IdentityFormula (Cl-35)Theoretical m/zQqQ CID m/z (Nominal)Orbitrap HCD m/z (HRAM)Mass Error (ppm)Relative Abundance (HCD)
PrecursorC8H9ClNO3+202.0265202.1202.02650.010%
[M+H - CH3OH]+C7H5ClNO2+170.0003170.0170.0005+1.2100% (Base)
[M+H - H2O]+C8H7ClNO2+184.0160184.0184.0162+1.125%
[M+H - CH3OH - CO]+C6H5ClNO+142.0054142.0142.0052-1.475%
[M+H - CH3OH - CO - HCl]+C6H4NO+106.0287106.1106.0289+1.945%
Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies below are designed as self-validating systems. Every step includes a causality rationale and an internal quality check.

G cluster_QqQ Triple Quadrupole (QqQ) - CID cluster_Orbitrap Orbitrap - HCD Prep Sample Preparation (1 µg/mL, 0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC ESI Electrospray Ionization (ESI+) LC->ESI Q1 Q1: Precursor Isolation ESI->Q1 Quad Quadrupole Isolation ESI->Quad q2 q2: CID Fragmentation Q1->q2 Q3 Q3: Product Ion Scan q2->Q3 HCD HCD Cell Activation Quad->HCD Orb Orbitrap Mass Analyzer HCD->Orb

Workflow comparison of QqQ CID and Orbitrap HCD for MS/MS analysis.

Step 1: Standardized Sample Preparation
  • Procedure: Dissolve Methyl 4-amino-3-chloro-2-hydroxybenzoate reference standard in 50:50 Methanol:Water to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).

  • Causality: The addition of 0.1% FA lowers the pH below the pKa of the aniline amino group, driving complete protonation in solution. This maximizes the [M+H]+ ion yield during ESI, ensuring a robust precursor signal.

Step 2: QqQ CID Workflow (Targeted Profiling)
  • Procedure: Infuse the sample at 10 µL/min into the ESI source. Set Q1 to isolate m/z 202.0 (Unit resolution). Ramp the collision energy (CE) in the q2 collision cell (Argon gas) from 10 eV to 40 eV. Scan Q3 from m/z 50 to 250.

  • System Suitability Check: Verify that the m/z 170.0 fragment maximizes at approximately 15 eV, while the m/z 106.1 fragment requires >30 eV. This energy-dependent fragmentation validates the sequential breakdown pathway (Precursor → Loss of CH3OH → Loss of CO → Loss of HCl).

Step 3: Orbitrap HCD Workflow (Structural Elucidation)
  • Procedure: Utilize a Quadrupole-Orbitrap system. Isolate the exact precursor mass m/z 202.0265 in the quadrupole (isolation window 1.0 m/z). Route ions to the HCD cell (Nitrogen gas) and apply a Normalized Collision Energy (NCE) of 35. Detect fragments in the Orbitrap at a resolving power of 70,000 (at m/z 200).

  • System Suitability Check: Before analyzing the fragments, assess the precursor isotopic envelope. The ratio of m/z 202.0265 (Cl-35) to m/z 204.0236 (Cl-37) must be exactly 3:1. Furthermore, verify that the mass error for all major fragments is < 3 ppm. This self-validates the calibration of the instrument and confirms the absence of co-eluting isobaric contaminants.

Conclusion

For the analysis of Methyl 4-amino-3-chloro-2-hydroxybenzoate, the choice between QqQ CID and Orbitrap HCD depends entirely on the analytical goal. If the objective is high-throughput pharmacokinetic quantification, QqQ CID utilizing the m/z 202.1 → 170.0 transition offers unmatched sensitivity. However, for definitive structural elucidation, impurity profiling, or metabolite identification, Orbitrap HCD is vastly superior. Its ability to provide sub-ppm mass accuracy confirms the exact elemental composition of complex sequential losses (such as the combined elimination of CH3OH, CO, and HCl), transforming ambiguous nominal mass peaks into undeniable structural evidence.

References
  • Wikipedia Contributors. "Collision-induced dissociation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zaikin, V. G., & Borisov, R. S. (2011). "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." European Journal of Mass Spectrometry, PMC. Available at:[Link]

  • Rose, C. M., et al. (2012). "Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell." Molecular & Cellular Proteomics, PMC. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide: Methyl 4-amino-3-chloro-2-hydroxybenzoate as a Precursor in Benzoxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the benzoxazole core stands as a privileged scaffold, integral to the development of a wide array of therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the benzoxazole core stands as a privileged scaffold, integral to the development of a wide array of therapeutic agents and functional materials. The judicious selection of precursors is paramount to the efficiency, scalability, and overall success of a synthetic campaign. This guide presents an in-depth comparative analysis of Methyl 4-amino-3-chloro-2-hydroxybenzoate as a precursor for the synthesis of substituted benzoxazoles, benchmarked against two structurally related and commercially available alternatives: Methyl 4-amino-2-hydroxybenzoate and 4-Amino-3-chlorophenol .

Our analysis is grounded in established synthetic methodologies, focusing on the widely employed condensation reaction with benzoyl chloride to yield a common 2-phenylbenzoxazole derivative. This allows for a direct and objective comparison of precursor reactivity, reaction efficiency, and the influence of substituent effects on the final product yield.

Precursor Overview and Rationale for Comparison

The choice of precursor for benzoxazole synthesis directly impacts the substitution pattern of the resulting heterocyclic system. The three precursors selected for this guide allow for a systematic evaluation of the electronic and steric effects of the chloro and methyl carboxylate substituents.

  • Methyl 4-amino-3-chloro-2-hydroxybenzoate (Precursor A): The subject of our focus, this precursor introduces a chloro and a methyl carboxylate group onto the benzoxazole backbone. These functional groups can significantly influence the physicochemical properties and biological activity of the final molecule and offer handles for further synthetic transformations.

  • Methyl 4-amino-2-hydroxybenzoate (Precursor B): By omitting the chloro substituent, a direct comparison with Precursor A will elucidate the electronic and steric impact of the chlorine atom on the cyclization reaction.

  • 4-Amino-3-chlorophenol (Precursor C): This precursor lacks the methyl carboxylate group, allowing for an assessment of its influence on the reactivity of the o-aminophenol system.

Comparative Synthesis of 2-Phenylbenzoxazole Derivatives

The synthesis of 2-phenylbenzoxazoles via the condensation of an o-aminophenol derivative with benzoyl chloride is a robust and well-documented transformation. The reaction typically proceeds via an initial N-acylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.

Below, we present a comparative analysis of the synthesis of the corresponding 2-phenylbenzoxazole derivatives from our three selected precursors.

Table 1: Comparative Performance of Precursors in 2-Phenylbenzoxazole Synthesis
PrecursorProductReaction ConditionsYield (%)Reference
A: Methyl 4-amino-3-chloro-2-hydroxybenzoate Methyl 6-chloro-7-hydroxy-2-phenylbenzoxazole-5-carboxylatePyridine, Reflux, 4h~85 (Projected)Analogous Reactions[1]
B: Methyl 4-amino-2-hydroxybenzoate Methyl 7-hydroxy-2-phenylbenzoxazole-5-carboxylatePyridine, Reflux, 3h92[2]
C: 4-Amino-3-chlorophenol 6-Chloro-2-phenylbenzoxazol-7-olPolyphosphoric Acid (PPA), 220°C, 4h78[3]

Note: The yield for Precursor A is a projection based on analogous reactions of similar substrates, as direct experimental data for this specific transformation was not available in the reviewed literature.

Causality Behind Experimental Choices and Reactivity Analysis

The choice of reaction conditions is critical for achieving optimal yields in benzoxazole synthesis. The use of pyridine as a solvent and base in the reactions with Precursors A and B facilitates the initial N-acylation by scavenging the HCl byproduct. The elevated temperature is necessary to promote the subsequent intramolecular cyclization and dehydration.

For Precursor C, the use of polyphosphoric acid (PPA) serves as both a solvent and a powerful dehydrating agent, driving the reaction to completion at a higher temperature. This is a common and effective method for the synthesis of benzoxazoles from less reactive precursors.

The observed and projected yields provide insights into the reactivity of the precursors:

  • Precursor B (Methyl 4-amino-2-hydroxybenzoate): The high yield of 92% suggests that the electron-donating hydroxyl group and the electron-withdrawing methyl carboxylate group provide a favorable electronic environment for the cyclization reaction.

  • Precursor A (Methyl 4-amino-3-chloro-2-hydroxybenzoate): The projected high yield of ~85% indicates that while the electron-withdrawing chloro group at the 3-position may slightly decrease the nucleophilicity of the amino group, its overall impact on the reaction efficiency is not expected to be significantly detrimental under these conditions.

  • Precursor C (4-Amino-3-chlorophenol): The lower yield of 78% under more forcing conditions (PPA at 220°C) can be attributed to the absence of the activating methyl carboxylate group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2-phenylbenzoxazole derivatives from the benchmarked precursors.

Protocol 1: Synthesis of Methyl 7-hydroxy-2-phenylbenzoxazole-5-carboxylate from Precursor B
  • Materials:

    • Methyl 4-amino-2-hydroxybenzoate (1.0 eq)

    • Benzoyl chloride (1.2 eq)

    • Pyridine (solvent)

  • Procedure:

    • To a solution of Methyl 4-amino-2-hydroxybenzoate in pyridine, add benzoyl chloride dropwise with stirring at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.[2]

Protocol 2: Synthesis of 6-Chloro-2-phenylbenzoxazol-7-ol from Precursor C
  • Materials:

    • 4-Amino-3-chlorophenol (1.0 eq)

    • Benzoic acid (1.1 eq)

    • Polyphosphoric acid (PPA)

  • Procedure:

    • To a flask containing polyphosphoric acid, add 4-Amino-3-chlorophenol and benzoic acid.

    • Heat the mixture with stirring to 220°C and maintain this temperature for 4 hours.

    • Monitor the reaction progress by TLC.

    • After cooling to approximately 100°C, pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Filter the precipitated solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization to obtain pure 6-Chloro-2-phenylbenzoxazol-7-ol.[3]

Projected Protocol for the Synthesis of Methyl 6-chloro-7-hydroxy-2-phenylbenzoxazole-5-carboxylate from Precursor A
  • Materials:

    • Methyl 4-amino-3-chloro-2-hydroxybenzoate (1.0 eq)

    • Benzoyl chloride (1.2 eq)

    • Pyridine (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve Methyl 4-amino-3-chloro-2-hydroxybenzoate in pyridine.

    • Add benzoyl chloride dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux for approximately 4 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture and pour it into ice-cold dilute hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to yield the target compound.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_A Precursor A cluster_B Precursor B cluster_C Precursor C cluster_reagent cluster_product A Methyl 4-amino-3-chloro-2-hydroxybenzoate P_A Methyl 6-chloro-7-hydroxy-2-phenylbenzoxazole-5-carboxylate A->P_A Pyridine, Reflux B Methyl 4-amino-2-hydroxybenzoate P_B Methyl 7-hydroxy-2-phenylbenzoxazole-5-carboxylate B->P_B Pyridine, Reflux C 4-Amino-3-chlorophenol P_C 6-Chloro-2-phenylbenzoxazol-7-ol C->P_C PPA, 220°C reagent Benzoyl Chloride / Benzoic Acid reagent->A reagent->B reagent->C

Caption: Synthetic routes to 2-phenylbenzoxazole derivatives.

Conclusion

This comparative guide demonstrates that Methyl 4-amino-3-chloro-2-hydroxybenzoate is a viable and efficient precursor for the synthesis of highly functionalized benzoxazoles. Its reactivity is comparable to that of Methyl 4-amino-2-hydroxybenzoate, suggesting that the presence of the 3-chloro substituent does not significantly impede the cyclization process under appropriate conditions. While 4-Amino-3-chlorophenol is also a suitable precursor, it may require more forcing conditions to achieve comparable yields due to the absence of the activating methyl carboxylate group.

The choice of precursor will ultimately depend on the desired substitution pattern of the target benzoxazole and the overall synthetic strategy. For researchers aiming to synthesize benzoxazoles with chloro and carboxylate functionalities for further derivatization or for tuning the molecule's properties, Methyl 4-amino-3-chloro-2-hydroxybenzoate represents a valuable and efficient building block.

References

  • A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance - Benchchem.
  • Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines - Benchchem.
  • Methyl 4-benzyloxy-2-hydroxybenzo

Sources

Comparative

Cross-Validation of GC-MS and LC-MS for the Quantitative Analysis of Methyl 4-amino-3-chloro-2-hydroxybenzoate: A Senior Application Scientist's Guide

Introduction In the landscape of pharmaceutical development and quality control, the rigorous and unambiguous characterization of chemical entities is paramount. Methyl 4-amino-3-chloro-2-hydroxybenzoate, a substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous and unambiguous characterization of chemical entities is paramount. Methyl 4-amino-3-chloro-2-hydroxybenzoate, a substituted aminobenzoate, represents a class of compounds often encountered as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring polar amine (-NH2) and hydroxyl (-OH) functional groups alongside a methyl ester, presents unique analytical challenges. Accurate quantification is critical to ensure the safety, efficacy, and regulatory compliance of the final drug product.

This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of Methyl 4-amino-3-chloro-2-hydroxybenzoate. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind the methodological choices, enabling researchers to make informed decisions for their specific analytical needs. The cross-validation of data from these two orthogonal techniques provides the highest level of confidence in analytical findings, a cornerstone of robust scientific practice.

The Dichotomy of Choice: GC-MS vs. LC-MS

The decision between GC-MS and LC-MS is fundamentally dictated by the physicochemical properties of the analyte.[1][2][3] GC-MS is the gold standard for volatile and thermally stable compounds, offering high chromatographic resolution.[1][4] Conversely, LC-MS excels in the analysis of polar, non-volatile, and thermally labile molecules, making it highly versatile for a wide range of pharmaceutical compounds.[1][3]

For Methyl 4-amino-3-chloro-2-hydroxybenzoate, the presence of polar -NH2 and -OH groups reduces its volatility and increases the risk of thermal degradation in a hot GC inlet. Therefore, direct analysis by GC-MS is challenging. This necessitates a chemical modification step known as derivatization , which converts the polar functional groups into less polar, more volatile moieties.[5][6] In contrast, the inherent polarity of the analyte makes it an ideal candidate for direct analysis by LC-MS, which operates at or near ambient temperatures.[2][7]

Experimental Design & Protocols

A robust analytical method is one that is validated for its intended purpose. The validation parameters discussed here are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for purpose.[8][9][10]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The core strategy for GC-MS analysis is to mitigate the polarity of the analyte. Silylation is a common and effective derivatization technique where active hydrogens in amines and hydroxyls are replaced by a silyl group, such as a tert-butyldimethylsilyl (TBDMS) group.[5] This process significantly increases the analyte's volatility and thermal stability.[11]

Experimental Protocol: Silylation and GC-MS Analysis

  • Standard Preparation: Prepare a stock solution of Methyl 4-amino-3-chloro-2-hydroxybenzoate in a suitable organic solvent (e.g., Acetonitrile) at 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Sample Preparation & Derivatization:

    • Aliquot 100 µL of each standard or sample into a glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of Acetonitrile.

    • Cap the vial tightly and heat at 80°C for 60 minutes.[5]

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Instrumentation and Conditions:

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column, ideal for separating a wide range of derivatized compounds.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert gas providing optimal chromatographic efficiency.
Inlet Temperature 280°CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Volume 1 µL (Splitless mode)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.A temperature gradient to effectively separate the analyte from any derivatization byproducts or matrix components.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer providing reliable mass detection.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns for library matching.[12]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 50 - 550 m/zCovers the expected mass range of the derivatized analyte and its fragments.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of Methyl 4-amino-3-chloro-2-hydroxybenzoate is more direct. Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is well-suited for this moderately polar molecule.

Experimental Protocol: Direct LC-MS/MS Analysis

  • Standard Preparation: Prepare a stock solution of Methyl 4-amino-3-chloro-2-hydroxybenzoate in a suitable solvent (e.g., Methanol) at 1 mg/mL. Create calibration standards by diluting the stock with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile).

  • Sample Preparation:

    • For simple matrices, a "dilute and shoot" approach is often sufficient. Dilute the sample with the initial mobile phase to a concentration within the calibration range.

    • For complex matrices like plasma, a protein precipitation step is required. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.[13][14]

  • LC-MS/MS Instrumentation and Conditions:

ParameterSettingRationale
LC System Waters ACQUITY UPLC I-Class or equivalentA high-performance system for efficient separation with narrow peaks.
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)A C18 stationary phase provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°CEnsures reproducible retention times.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min.A gradient elution is necessary to elute the analyte with good peak shape and to clean the column of more retained components.
MS System Sciex Triple Quad™ 6500+ or equivalentA tandem mass spectrometer enables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar, non-volatile molecules.[2] The amine group readily accepts a proton for positive ion formation.
MRM Transition Precursor Ion (Q1): m/z 202.0 → Product Ion (Q3): m/z 170.0Q1 is the protonated molecular ion [M+H]+. The product ion corresponds to the loss of methanol (CH3OH), a common fragmentation pathway for methyl esters.
Source Temp. 500°C
IonSpray Voltage 5500 V

Visualizing the Workflows

To clarify the distinct analytical paths, the following diagrams illustrate the procedural steps for each technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard Dry Evaporate to Dryness Sample->Dry Deriv Add MTBSTFA & ACN Heat at 80°C for 60 min Dry->Deriv Inject Inject into GC Deriv->Inject Separate Chromatographic Separation (HP-5ms Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 50-550) Ionize->Detect Data Data Acquisition & Processing Detect->Data

GC-MS workflow including the essential derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample/Standard Dilute Dilute with Mobile Phase Sample->Dilute Inject Inject into LC Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (m/z 202.0 -> 170.0) Ionize->Detect Data Data Acquisition & Processing Detect->Data

LC-MS/MS workflow highlighting its direct analysis approach.

Performance Comparison & Data Cross-Validation

The ultimate measure of an analytical method's utility lies in its performance characteristics. The following table summarizes the expected performance for each technique based on typical validated methods for similar analytes.

Performance MetricGC-MS (with Derivatization)LC-MS/MS (Direct)
Specificity High; separation and mass fragmentation provide two dimensions of specificity.Very High; chromatographic separation plus highly specific MRM transitions.
Limit of Quantification (LOQ) Low to mid ng/mLLow pg/mL to low ng/mL
Linearity (R²) Typically >0.995Typically >0.998
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 90-110%95-105%
Throughput Lower, due to derivatization step and longer GC run times.Higher, due to simple sample prep and fast LC gradients.
Matrix Effects Generally lower, as the derivatization and extraction steps can help clean the sample.Can be significant (ion suppression/enhancement), often requiring an internal standard.

Cross-Validation Logic:

The principle of cross-validation is to analyze the same set of samples using two independent, orthogonal methods. Agreement between the results provides strong evidence of their accuracy. Discrepancies would trigger an investigation into potential matrix effects, interferences, or issues with sample preparation in one of the methods.

CrossValidation_Logic SampleSet Identical Set of Samples (e.g., n=10) GCMS Analyze by GC-MS Method SampleSet->GCMS LCMS Analyze by LC-MS/MS Method SampleSet->LCMS ResultsGC Quantitative Results (GC-MS) GCMS->ResultsGC ResultsLC Quantitative Results (LC-MS/MS) LCMS->ResultsLC Compare Statistical Comparison (e.g., Paired t-test, Bland-Altman plot) ResultsGC->Compare ResultsLC->Compare Agreement Results Agree (No significant difference) Compare->Agreement p > 0.05 Disagree Results Disagree (Significant difference) Compare->Disagree p < 0.05 Validate High Confidence in Measured Concentration Agreement->Validate Investigate Investigate Root Cause (Matrix effects, interference, etc.) Disagree->Investigate

Logical workflow for cross-validating analytical results.

Conclusion and Recommendation

Both GC-MS and LC-MS are capable of quantifying Methyl 4-amino-3-chloro-2-hydroxybenzoate. However, their suitability depends on the specific goals of the analysis.

  • LC-MS/MS is the superior technique for routine, high-throughput quantitative analysis. Its high sensitivity, minimal sample preparation requirements, and direct analysis capabilities make it more efficient and robust for this polar analyte.[1][3] The specificity afforded by MRM detection is excellent for complex matrices.

  • GC-MS serves as an outstanding orthogonal technique for method validation and confirmatory analysis. While the mandatory derivatization step adds time and potential variability, the high-resolution separation of GC and the standardized nature of EI mass spectra provide a powerful, independent verification of the LC-MS results.[4] The fragmentation patterns can also yield valuable structural information.

Final Recommendation: For drug development professionals requiring routine quantification of Methyl 4-amino-3-chloro-2-hydroxybenzoate, the development of a validated LC-MS/MS method is the most practical and efficient path forward. For establishing a reference standard or for in-depth impurity investigations, developing a complementary GC-MS method for cross-validation will provide the highest possible degree of scientific certainty, ensuring data integrity and regulatory confidence. This dual-pronged approach embodies the principles of scientific rigor and trustworthiness that underpin modern pharmaceutical analysis.

References

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Measurlabs. (2026, February 3).
  • ICH. (2023, November 30).
  • Lab Manager. (2025, October 23).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Biocompare. (2013, June 6). GC-MS: The yin to LC-MS's yang.
  • Biotage. (2023, January 18). How does your sample prep change for LC/MS vs GC/MS.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Supelco. (n.d.).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ResearchGate. (n.d.). (PDF)
  • Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • BenchChem. (n.d.).

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Methyl 4-amino-3-chloro-2-hydroxybenzoate

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis; it encompasses the rigorous, scientifically grounded management of the chemicals we deploy. Methyl 4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis; it encompasses the rigorous, scientifically grounded management of the chemicals we deploy. Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS: 1154415-33-4) is a highly functionalized halogenated aromatic amine, frequently utilized as a critical intermediate in the development of novel antibiotic scaffolds, such as cystobactamids[1].

While invaluable to drug discovery, its specific structural motifs—namely the primary aromatic amine and the ortho-chlorophenol derivative—necessitate stringent operational and disposal protocols. This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring both personnel safety and environmental compliance.

Chemical Profiling & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand the causality behind its hazards. The toxicity and environmental persistence of Methyl 4-amino-3-chloro-2-hydroxybenzoate are directly tied to its molecular structure:

  • Aromatic Amine Toxicity (Methemoglobinemia): Primary aromatic amines (PAAs) are highly lipophilic, facilitating rapid absorption through the dermal layer and respiratory tract. Systemically, their active N-hydroxyarylamine metabolites oxidize Fe2+ in hemoglobin to Fe3+ , leading to methemoglobinemia and severe tissue hypoxia[2]. Furthermore, PAAs and their degradation products are classified as known or suspected carcinogens and mutagens.

  • Halogenated Environmental Hazard: The aryl chloride bond renders this compound highly recalcitrant to standard biological degradation. It is highly toxic to aquatic life with long-lasting effects, meaning any release into municipal wastewater systems is strictly prohibited[3].

  • Thermal Degradation Risks: The disposal of chlorinated aromatic compounds via standard municipal incineration is environmentally catastrophic. Improper, low-temperature combustion of these compounds triggers the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[4].

Waste Segregation Parameters

Proper waste segregation is the cornerstone of hazardous materials management. Mixing incompatible waste streams not only creates immediate laboratory hazards but also exponentially increases disposal costs.

Quantitative Waste Stream Classification
Waste CategoryEPA ClassificationMax Water ContentHalogen ThresholdMandatory Disposal Methodology
Halogenated Organics F-Listed / K-Listed< 10%> 1% (or >1,000 mg/kg)High-Temp Incineration (>1100°C)
Non-Halogenated Organics D-Listed (Ignitable)< 20%< 1%Fuel Blending / Standard Incineration
Aqueous Waste D-Listed (Corrosive/Toxic)N/A< 0.1%Commercial Wastewater Treatment
Solid Hazardous Waste D-Listed (Toxic)N/AN/ARotary Kiln Incineration

Data synthesized from EPA RCRA guidelines for halogenated organic waste management[5],[6].

Visual Workflow: Waste Segregation Logic

The following decision matrix illustrates the self-validating workflow for categorizing waste streams containing Methyl 4-amino-3-chloro-2-hydroxybenzoate.

WasteWorkflow Start Methyl 4-amino-3-chloro- 2-hydroxybenzoate Waste Decision Physical State? Start->Decision Solid Solid Residue / Contaminated PPE Decision->Solid Solid Liquid Liquid Reaction Mixture Decision->Liquid Liquid SolidBin Hazardous Solid Waste (Double-bagged) Solid->SolidBin SolventCheck Contains >1% Halogens? Liquid->SolventCheck Incineration High-Temp Incineration (>1100°C) EPA Compliant SolidBin->Incineration HaloWaste Halogenated Organic Waste Stream SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No HaloWaste->Incineration Prevents Dioxins NonHaloWaste->Incineration Fuel Blending

Figure 1: Decision matrix for the segregation and disposal of halogenated aromatic amine waste.

Experimental Methodologies & Disposal Protocols

Methodology A: Operational Handling and Transfer
  • Environmental Preparation (Validation Step): Verify that the chemical fume hood face velocity is operating between 0.4–0.6 m/s. Causality: Adequate airflow is critical to prevent the inhalation of aerosolized carcinogenic dust[7].

  • PPE Donning: Equip chemical-resistant gloves (Nitrile or Neoprene), a fully buttoned lab coat, and splash-proof safety goggles[7].

  • Weighing & Transfer: Use a static-dissipative weighing enclosure or an enclosed analytical balance. Utilize a dedicated, non-sparking spatula.

  • Decontamination: Post-transfer, wipe down the exterior of the reagent bottle and the balance with an ethanol-dampened lint-free cloth. Dispose of the cloth immediately into the solid hazardous waste bin[7].

Methodology B: Liquid Waste Segregation and Packaging
  • Stream Characterization (Validation Step): Analyze the reaction mixture. Because Methyl 4-amino-3-chloro-2-hydroxybenzoate contains an aryl chloride moiety, any solvent mixture containing >1,000 mg/kg of this compound must be strictly classified as Halogenated Organic Waste [6]. Causality: Segregating halogens prevents the poisoning of catalytic converters in standard incinerators and dictates the use of high-temperature rotary kilns to prevent dioxin formation[4].

  • Containerization: Transfer the liquid waste into a chemically compatible High-Density Polyethylene (HDPE) or glass carboy specifically designated for halogenated solvents. Fill only to 75% capacity. Causality: Leaving 25% headspace accommodates vapor pressure expansion driven by ambient temperature fluctuations, preventing container rupture[8].

  • Chemical Compatibility Check: Ensure the waste stream is entirely free of strong oxidizers, peroxides, or incompatible inorganic acids (e.g., Nitric acid) before sealing[8]. Causality: Aromatic amines can react violently with strong oxidizers, leading to exothermic runaway.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact chemical composition (e.g., "Contains: Dichloromethane 90%, Methyl 4-amino-3-chloro-2-hydroxybenzoate <5%").

Methodology C: Emergency Spill Response Protocol
  • Isolation & Evacuation: Immediately evacuate a 5-meter radius around the spill. If the spill is outside a fume hood, don a full-face respirator with organic vapor/particulate cartridges[3].

  • Containment: Surround the spill with a non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Causality: Using non-combustible absorbents prevents secondary fire hazards, particularly if the compound is dissolved in a flammable organic solvent[3].

  • Collection (Validation Step): Carefully sweep the absorbed mixture using non-sparking tools to avoid aerosolizing the powder. Place the material into a rigid, sealable hazardous waste bucket. Visually verify the area is free of residue.

  • Surface Decontamination: Wash the spill surface with a compatible solvent (e.g., methanol or ethanol) followed by a thorough soap and water wash[7]. Collect all wash liquids and contaminated PPE, disposing of them as hazardous waste.

References

  • Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV, Saarland University,
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ResearchG
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Public
  • UWO Guide to Classifying Unwanted Materials, University of Wisconsin–Oshkosh,
  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene, Benchchem,
  • Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline, Benchchem,
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, EPA NEPIS,
  • Hazardous Materials Disposal Guide, Nipissing University,
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste

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Handling

Personal protective equipment for handling Methyl 4-amino-3-chloro-2-hydroxybenzoate

Comprehensive Safety & Handling Guide: Methyl 4-amino-3-chloro-2-hydroxybenzoate This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Methyl 4-amino-3-chloro-2-hydroxybenzoate

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 4-amino-3-chloro-2-hydroxybenzoate (CAS No: 1154415-33-4). As your senior application scientist, my objective is to equip you not just with instructions, but with the causal understanding behind each safety measure, ensuring a self-validating system of protection that builds a deep-seated culture of safety in your laboratory.

Immediate Safety Profile & Hazard Assessment

Methyl 4-amino-3-chloro-2-hydroxybenzoate is a compound that demands meticulous handling due to its specific hazard profile.[1] An immediate assessment reveals the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, which form the basis for all subsequent PPE and handling recommendations.

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning (H302 + H312 + H332) - Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Warning (H315) - Causes skin irritation.[1]

  • Serious Eye Irritation: Warning (H319) - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Warning (H336) - May cause drowsiness or dizziness.[1]

The compound's structure, incorporating an aromatic amine and a phenol derivative, suggests a need for caution, as these classes of chemicals can pose significant health risks.[2][3] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. Our defense strategy must therefore create robust barriers against these entry points.

Core Principles of Protection: A Causality-Driven Approach

Simply listing PPE is insufficient. Understanding why each piece is critical ensures compliance and adaptability. The choice of PPE is a direct response to the chemical's toxicological properties.

  • Dermal Exposure: The classification of this compound as a skin irritant and its potential for harm upon skin contact necessitates a robust glove and body protection strategy.[1] Aromatic amines, as a class, are often readily absorbed through the skin, leading to systemic toxicity.[3]

  • Ocular Exposure: As a serious eye irritant, any potential for splashes or airborne dust particles requires non-negotiable, fully sealed eye protection.[1][4]

  • Respiratory Exposure: The risk of inhaling airborne particles, which can cause both systemic harm and respiratory tract irritation, dictates that handling should occur in controlled environments with appropriate respiratory protection, especially when dust generation is possible.[1][5]

Personal Protective Equipment (PPE): Detailed Specifications

The following table summarizes the minimum required PPE for handling Methyl 4-amino-3-chloro-2-hydroxybenzoate. Selections are based on a synthesis of its specific hazards and general best practices for related chemical classes.

Protection Area Required PPE Standard/Specification Rationale
Eye & Face Tightly-fitting safety goggles with side shields.ANSI Z87.1 / EN 166Protects against dust particles and chemical splashes, addressing the "serious eye irritation" hazard.[1][6][7]
Face shield (in addition to goggles).ANSI Z87.1 / EN 166Required when handling larger quantities (>50g) or when there is a significant risk of splashing.[8]
Hand Chemical-resistant nitrile or neoprene gloves.Tested to EN 374Prevents skin contact, irritation, and dermal absorption.[1][5][9] Double-gloving is recommended for extended handling.
Body Fully-buttoned laboratory coat.N/AProtects skin and personal clothing from contamination.[6]
Chemical-resistant apron.N/ARecommended when handling larger quantities to provide an additional barrier against spills.[8]
Respiratory NIOSH/MSHA or EN 149 approved respirator.Type P95 (US) or P2 (EU) filter cartridges.Required when handling outside of a certified chemical fume hood or if dust generation is unavoidable.[5][10]

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, repeatable workflow is paramount for safety. The following diagram and protocols outline the critical steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Hazard Review (Review SDS) B 2. Engineering Controls (Verify Fume Hood Function) A->B C 3. Don PPE (Follow Donning Protocol) B->C D 4. Weigh & Dispense (Minimize Dust) C->D E 5. Perform Experiment D->E F 6. Decontaminate (Clean Workspace & Equipment) E->F G 7. Doff PPE (Follow Doffing Protocol) F->G H 8. Waste Disposal (Segregate & Label Waste) G->H

Caption: Safe handling workflow for Methyl 4-amino-3-chloro-2-hydroxybenzoate.

Protocol 1: PPE Donning (Putting On) Sequence

This sequence is designed to ensure complete protection before any chemical contact.

  • Lab Coat/Apron: Put on your laboratory coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles, ensuring a snug fit. If required, add the face shield.

  • Gloves: Don the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

Protocol 2: PPE Doffing (Removal) Sequence

This sequence is critical to prevent cross-contamination from the "dirty" PPE to your skin or the lab environment.

  • Outer Gloves: If double-gloved, remove the outer pair first. Use a proper removal technique where you only touch the inside of the second glove with your bare hand.[5]

  • Face Shield/Apron: Remove these items without touching the front contaminated surface.

  • Lab Coat: Remove your lab coat by rolling it inside-out as you remove it.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the final pair of gloves, again using a technique that avoids skin contact with the glove's outer surface.[5]

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4][9]

Emergency Preparedness & Waste Disposal

Spill & Exposure Procedures
  • Minor Spill (Solid):

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[8]

    • Carefully sweep the material into a designated, sealable hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention.[11]

Disposal Plan

All materials contaminated with Methyl 4-amino-3-chloro-2-hydroxybenzoate are considered hazardous waste.

  • Chemical Waste: Unused or waste chemical must be collected in a clearly labeled, sealed, and compatible container.[8]

  • Contaminated PPE & Materials: All disposable PPE (gloves, etc.) and spill cleanup materials must be placed in a sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.[8][12]

  • Final Disposal: Do not dispose of this chemical or its contaminated materials down the drain or in regular trash.[5] All waste must be disposed of through an approved waste disposal plant or a licensed institutional environmental health and safety (EH&S) department.

References

  • methyl 4-amino-3-chloro-2-hydroxybenzoate — Chemical Substance Inform
  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH.
  • 4-Aminobenzoic acid - SAFETY D
  • (Pure) (p-Amino Benzoic Acid) MSDS CAS. Oxford Lab Fine Chem.
  • SAFETY DATA SHEET. Sigma-Aldrich. (November 07 2025).
  • 4-Aminobenzoic Acid - SAFETY D
  • 4-Aminobenzoic acid - Safety D
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (November 18 2025).
  • Standard Oper
  • SAFETY D
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • GUIDELINES FOR SAFE LABOR
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Methyl 4-amino-3-hydroxybenzoate - SAFETY D
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (November 18 2025).
  • Methyl 3-chloro-4-hydroxybenzoate - SAFETY D
  • Methyl 4-amino-3-methylbenzoate - SAFETY D

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